B1193091 M3541

M3541

Cat. No.: B1193091
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M3541 is a potent, selective, orally active ATM inhibitor with potential chemo-/radio-sensitizing and antineoplastic activities. M-3541 targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, M 3541 sensitizes tumor cells to chemo- and radiotherapy. ATM, a serine/threonine protein kinase, is upregulated in a variety of cancer cell types;  it is activated in response to DNA damage and plays a key role in DNA-strand repair.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M3541;  M 3541;  M-3541; 

Origin of Product

United States

Foundational & Exploratory

The Role of M3541 in DNA Double-Strand Break Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia telangiectasia mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs). By inhibiting ATM, this compound effectively suppresses the DSB repair machinery, leading to the potentiation of DNA-damaging therapies such as radiotherapy and certain chemotherapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical data, and presents detailed experimental protocols for evaluating its activity.

Introduction to this compound and DNA Double-Strand Break Repair

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved sophisticated signaling networks to detect and repair DSBs, primarily through two major pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). The ATM kinase is a master regulator of the DDR, activated in response to DSBs.[1] Once activated, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle checkpoints, DNA repair, and, if the damage is too severe, apoptosis.[2][3]

This compound is a novel small molecule inhibitor that targets the kinase activity of ATM with high potency and selectivity.[4][5] Its mechanism of action is centered on the disruption of the ATM-mediated signaling cascade, thereby preventing the efficient repair of DSBs. This sensitizes cancer cells to agents that induce DSBs, such as ionizing radiation and topoisomerase inhibitors.[4]

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of ATM kinase.[4] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of ATM substrates, effectively halting the downstream signaling cascade. The primary consequences of ATM inhibition by this compound in the context of DSB repair are:

  • Inhibition of DSB Repair: this compound prevents the ATM-dependent phosphorylation of key proteins involved in both NHEJ and HR pathways, leading to an accumulation of unrepaired DSBs.[1]

  • Abrogation of Cell Cycle Checkpoints: ATM activation normally leads to cell cycle arrest, allowing time for DNA repair. This compound overrides these checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, often resulting in mitotic catastrophe and cell death.[6]

  • Sensitization to DNA Damaging Agents: By crippling the cell's ability to repair DSBs, this compound synergistically enhances the cytotoxic effects of radiotherapy and chemotherapy.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Assay ConditionsReference
ATM0.25Cell-free kinase assay[5]
DNA-PK>100Kinase panel screening[7]
ATR>100Kinase panel screening[7]
mTOR>100Kinase panel screening[7]
PI3K isoforms>100Kinase panel screening[7]

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointThis compound ConcentrationEffectReference
A549Western Blotp-ATM (Ser1981)1 µmol/L>90% inhibition of radiation-induced phosphorylation[8]
A549Western Blotp-CHK2, p-KAP1, p-p531 µmol/LSuppression of radiation-induced phosphorylation[1]
HeLaCell Cycle AnalysisPolyploidy (>4N DNA)Not specifiedIncreased polyploidy in combination with IR[6]
Various Cancer Cell LinesClonogenic AssayCell SurvivalNot specifiedPotentiation of radiation-induced cell killing[1]

Signaling Pathways and Experimental Workflows

This compound Inhibition of the ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response and the point of intervention for this compound.

ATM_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (Ser1981) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates H2AX γH2AX ATM_active->H2AX phosphorylates This compound This compound This compound->ATM_active inhibits Checkpoint Cell Cycle Checkpoint p53->Checkpoint Apoptosis Apoptosis p53->Apoptosis CHK2->Checkpoint Repair DNA Repair KAP1->Repair H2AX->Repair

Caption: this compound inhibits ATM activation, blocking downstream signaling.

Experimental Workflow for In Vitro Radiosensitization Studies

This diagram outlines a typical workflow for assessing the radiosensitizing effects of this compound in cancer cell lines.

Radiosensitization_Workflow start Seed Cancer Cells treatment Treat with this compound (e.g., 1 µmol/L) start->treatment irradiation Irradiate (IR) (e.g., 2-8 Gy) treatment->irradiation incubation Incubate (e.g., 10-14 days) irradiation->incubation staining Fix and Stain Colonies (e.g., Crystal Violet) incubation->staining analysis Count Colonies and Calculate Survival Fraction staining->analysis

Caption: Workflow for clonogenic survival assay to assess radiosensitization.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis of ATM Signaling

This protocol is for assessing the phosphorylation status of ATM and its downstream targets.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.
  • Pre-treat cells with this compound (e.g., 1 µmol/L in DMSO) or vehicle (DMSO) for 1 hour.
  • Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy).
  • Harvest cells at desired time points (e.g., 1 hour post-IR).

2. Protein Extraction:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
  • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
  • p-ATM (Ser1981)
  • Total ATM
  • p-CHK2 (Thr68)
  • Total CHK2
  • p-KAP1 (Ser824)
  • Total KAP1
  • p-p53 (Ser15)
  • Total p53
  • GAPDH or β-actin (loading control)
  • Wash the membrane three times with TBST.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clonogenic Survival Assay

This assay measures the ability of single cells to form colonies after treatment, a measure of cell reproductive viability.

1. Cell Seeding:

  • Trypsinize and count cells.
  • Seed a precise number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) into 6-well plates.
  • Allow cells to attach overnight.

2. Treatment and Irradiation:

  • Treat cells with this compound or vehicle for 1 hour.
  • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

3. Colony Formation:

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until colonies of at least 50 cells are visible.

4. Staining and Counting:

  • Remove the medium and wash the wells with PBS.
  • Fix the colonies with 100% methanol for 10 minutes.
  • Stain the colonies with 0.5% crystal violet in 25% methanol for 10-20 minutes.
  • Gently wash the plates with water and allow them to air dry.
  • Count the number of colonies in each well.

5. Data Analysis:

  • Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
  • Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE/100)).
  • Plot the SF versus the radiation dose on a log-linear scale.

In Vivo Tumor Xenograft Studies

This protocol describes a general procedure for evaluating the efficacy of this compound in combination with radiotherapy in a mouse xenograft model.

1. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude mice).
  • Implant cancer cells (e.g., 5 x 10^6 FaDu cells) subcutaneously into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth regularly using calipers.
  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, IR alone, this compound + IR).

3. Dosing and Irradiation Schedule:

  • Administer this compound orally (e.g., daily or on days of irradiation).
  • Deliver fractionated radiotherapy to the tumors (e.g., 2 Gy/day for 5 or 10 days).

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.
  • The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

5. Data Analysis:

  • Plot the mean tumor volume over time for each treatment group.
  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a highly potent and selective ATM inhibitor that effectively disrupts the DNA double-strand break repair pathway. Preclinical evidence strongly supports its role as a sensitizer for radiotherapy and potentially other DNA-damaging agents. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other ATM inhibitors in a research and drug development setting. Although a phase I clinical trial with this compound was terminated due to a non-optimal pharmacokinetic profile, the principle of ATM inhibition remains a promising strategy in oncology.[7] Further development of ATM inhibitors with improved pharmacological properties is warranted.

References

M3541: A Technical Guide to its Role in Tumor Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M3541 is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. By targeting the central role of ATM in the DNA damage response (DDR), this compound disrupts downstream signaling pathways crucial for cell cycle checkpoint control and DNA repair. This inhibition ultimately leads to the induction of apoptosis in tumor cells, particularly when used in combination with DNA-damaging agents like radiotherapy. This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical data and detailing the experimental protocols used to elucidate its effects on tumor cell apoptosis. While the clinical development of this compound was halted due to a non-optimal pharmacokinetic profile, the extensive preclinical data provides valuable insights into the therapeutic potential of ATM inhibition.

Core Mechanism of Action: ATM Inhibition

This compound exerts its pro-apoptotic effects by directly inhibiting the kinase activity of ATM. ATM is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a lethal form of DNA damage induced by ionizing radiation and certain chemotherapeutics. Upon activation, ATM phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis. This compound's inhibition of ATM prevents these critical downstream signaling events, leading to catastrophic genomic instability and subsequent cell death.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50Cell LineReference
ATM KinaseCell-free0.25 nMN/A[1][2]
ATM KinaseCell-free< 1 nMN/A
p-CHK2 (Thr68)ELISAVaries by cell lineA375, A549, FaDu, etc.[3]

Induction of Apoptosis and Enhancement of Radiosensitization

A primary consequence of ATM inhibition by this compound is the sensitization of tumor cells to DNA-damaging therapies. By preventing the repair of DSBs induced by ionizing radiation, this compound leads to an accumulation of genomic damage, ultimately triggering apoptotic cell death.

Table 2: Effect of this compound on Cell Viability and Clonogenic Survival
Cell LineTreatmentEffectQuantitative DataReference
Multiple Cancer Cell LinesThis compound + Ionizing RadiationReduced clonogenic cancer cell growthData not specified[2]
79 Cancer Cell LinesThis compound (unspecified conc.) + 3 Gy IRSynergistic reduction in cell viabilityNot specified[3]

Signaling Pathways Modulated by this compound

This compound's inhibition of ATM disrupts the DNA damage signaling cascade. A key pathway affected is the ATM-CHK2-p53 axis. In response to DNA damage, ATM normally phosphorylates and activates the checkpoint kinase 2 (CHK2), which in turn phosphorylates and stabilizes the tumor suppressor protein p53. Stabilized p53 can then induce cell cycle arrest or apoptosis. By blocking this pathway at its apex, this compound prevents the activation of these crucial downstream effectors.

M3541_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (e.g., from Ionizing Radiation) ATM ATM DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair activates This compound This compound This compound->ATM inhibits p53 p53 CHK2->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces

Figure 1: this compound inhibits the ATM-mediated DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on tumor cell apoptosis.

Western Blotting for ATM Signaling Pathway

This protocol is used to assess the phosphorylation status of ATM and its downstream targets, such as CHK2 and p53, in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., A549) in appropriate media and conditions.

    • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

    • Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy).

    • Harvest cell lysates at different time points post-irradiation.

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of ATM, CHK2, p53, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow A Cell Treatment with this compound +/- IR B Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-ATM, p-CHK2, etc.) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I

Figure 2: General workflow for Western Blotting analysis.
Immunofluorescence for γH2AX Foci

This assay is used to visualize and quantify DNA double-strand breaks, a marker of DNA damage.

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat cells with this compound and/or ionizing radiation as described for Western blotting.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 1% BSA in PBST.

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Quantification:

    • Mount coverslips on slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.

  • Cell Seeding and Treatment:

    • Plate a known number of cells in a multi-well plate.

    • Allow cells to attach overnight.

    • Treat with this compound and/or varying doses of ionizing radiation.

  • Colony Formation:

    • Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain with crystal violet.

    • Count the number of colonies (typically >50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound is a potent and selective ATM inhibitor that effectively induces apoptosis in tumor cells, primarily by disrupting the DNA damage response and sensitizing them to genotoxic agents like radiotherapy. While its clinical development was halted, the extensive preclinical data underscores the therapeutic potential of targeting the ATM pathway in oncology. Further research into ATM inhibitors with more favorable pharmacokinetic profiles is warranted and may lead to the development of novel and effective cancer therapies.

References

Preclinical Profile of M3541: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M3541 is a potent and selective, orally bioavailable small-molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. Preclinical investigations have demonstrated its ability to sensitize cancer cells to DNA-damaging agents, particularly ionizing radiation. By inhibiting ATM, this compound disrupts the cellular DNA damage response, leading to the accumulation of DNA double-strand breaks and subsequent tumor cell death. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and available details on experimental methodologies. Although clinical development was discontinued due to a non-optimal pharmacokinetic profile, the preclinical findings with this compound remain valuable for the ongoing research and development of novel ATM inhibitors as cancer therapeutics.

Core Mechanism of Action: ATM Kinase Inhibition

This compound is an ATP-competitive inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. This compound binds to the ATP-binding pocket of ATM, preventing its kinase activity and thereby abrogating these critical cellular processes. This inhibition of the DDR machinery enhances the cytotoxic effects of DNA-damaging therapies like ionizing radiation (IR).

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Assay Conditions
ATM< 1Cell-free kinase assay
ATR> 1000Kinase panel screening
DNA-PK> 1000Kinase panel screening
PI3K isoforms> 1000Kinase panel screening
mTOR> 1000Kinase panel screening

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cellular Activity of this compound in A549 Human Lung Carcinoma Cells
EndpointIC50 (nM)Experimental Conditions
Inhibition of IR-induced CHK2 phosphorylation (Thr68)~10Cells pre-treated with this compound for 1 hour, followed by 5 Gy IR.

CHK2 is a primary downstream target of ATM, and its phosphorylation is a key marker of ATM activation.

Table 3: In Vivo Antitumor Efficacy of this compound in Combination with Radiotherapy in a FaDu Human Pharyngeal Squamous Cell Carcinoma Xenograft Model
Treatment GroupTumor Growth Outcome
Vehicle ControlProgressive tumor growth
This compound aloneMinimal effect on tumor growth
Radiotherapy alone (2 Gy/day, 5 days/week)Tumor growth delay
This compound + RadiotherapySignificant tumor growth inhibition and regression

Experimental Protocols

While detailed, step-by-step protocols for the preclinical studies of this compound are not fully available in the public domain, the following sections outline the key methodologies based on published literature.

In Vitro ATM Kinase Assay

A cell-free kinase assay was utilized to determine the direct inhibitory activity of this compound on ATM. While the exact protocol has not been detailed, such assays typically involve:

  • Reagents : Recombinant human ATM kinase, a specific peptide substrate for ATM, ATP, and the test compound (this compound) at various concentrations.

  • Procedure : The kinase, substrate, and this compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection : The level of substrate phosphorylation is quantified, often using methods like radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based detection with phospho-specific antibodies. The IC50 value is then calculated from the dose-response curve.

Cellular Western Blot Analysis for ATM Signaling

To assess the effect of this compound on ATM signaling in a cellular context, Western blotting was performed on human cancer cell lines, such as A549 non-small cell lung cancer cells. The general procedure is as follows:

  • Cell Culture and Treatment : A549 cells are cultured in appropriate media. Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour) before being exposed to a DNA-damaging agent like ionizing radiation (e.g., 5 Gy) to activate the ATM pathway.

  • Lysate Preparation : After treatment, cells are lysed to extract total cellular proteins.

  • SDS-PAGE and Western Blotting : Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation : The membrane is incubated with primary antibodies specific for the proteins of interest, such as phosphorylated CHK2 (p-CHK2 Thr68) and total CHK2. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

  • Detection : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of protein phosphorylation.

In Vivo FaDu Xenograft Model with Radiotherapy

To evaluate the in vivo efficacy of this compound in combination with radiotherapy, a human tumor xenograft model was used.[2] The key steps in this model are:

  • Animal Model : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation : FaDu human pharyngeal squamous cell carcinoma cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation : Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups: vehicle control, this compound alone, radiotherapy alone, and the combination of this compound and radiotherapy.

  • Drug Administration : this compound is administered orally.

  • Radiotherapy : A localized dose of ionizing radiation (e.g., 2 Gy per fraction) is delivered to the tumor-bearing area for a specified number of days.

  • Efficacy Endpoints : Tumor volume is measured regularly using calipers to assess tumor growth inhibition. Other endpoints may include survival and analysis of pharmacodynamic markers in tumor tissue.

Pharmacokinetic Profile

Detailed quantitative preclinical pharmacokinetic data for this compound in species such as rats and dogs (e.g., Cmax, Tmax, AUC, half-life) are not available in the published literature. However, it has been reported that the clinical development of this compound was halted due to a non-optimal pharmacokinetic profile observed in a Phase I clinical trial. This suggests that the compound may have had issues with absorption, distribution, metabolism, or excretion in humans, which were not fully predicted by the preclinical models.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in the preclinical studies of this compound.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break (DSB) (e.g., from Ionizing Radiation) ATM_inactive Inactive ATM Dimer DNA_DSB->ATM_inactive ATM_active Active ATM Monomer (Autophosphorylation) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates This compound This compound This compound->ATM_active inhibits pCHK2 p-CHK2 (Thr68) CHK2->pCHK2 Cell_Cycle_Arrest Cell Cycle Arrest pCHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK2->DNA_Repair Apoptosis Apoptosis pCHK2->Apoptosis

Caption: ATM Signaling Pathway and Inhibition by this compound.

In_Vitro_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis A549_cells A549 Cells M3541_treatment This compound Treatment (various concentrations) A549_cells->M3541_treatment IR_exposure Ionizing Radiation (5 Gy) M3541_treatment->IR_exposure Cell_Lysis Cell Lysis IR_exposure->Cell_Lysis Western_Blot Western Blot for p-CHK2 Cell_Lysis->Western_Blot Data_Analysis Data Analysis (IC50) Western_Blot->Data_Analysis

Caption: In Vitro Experimental Workflow for this compound.

In_Vivo_Workflow cluster_model_prep Xenograft Model Preparation cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation FaDu_cells FaDu Cells Implantation Subcutaneous Implantation in Immunocompromised Mice FaDu_cells->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization M3541_admin Oral this compound Administration Randomization->M3541_admin Radiotherapy Localized Radiotherapy Randomization->Radiotherapy Tumor_Measurement Tumor Volume Measurement M3541_admin->Tumor_Measurement Radiotherapy->Tumor_Measurement Data_Analysis Analysis of Tumor Growth Inhibition Tumor_Measurement->Data_Analysis

Caption: In Vivo Xenograft Experimental Workflow.

References

M3541 (Berzosertib): A Technical Guide to its Impact on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M3541, also known as berzosertib (formerly M6620, VX-970), is a potent and selective first-in-class inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, particularly in response to replication stress. By inhibiting ATR, berzosertib abrogates these checkpoints, leading to the accumulation of DNA damage and subsequent cell death, a mechanism known as synthetic lethality, which is particularly effective in cancer cells with pre-existing DDR defects. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on the ATR-CHK1 signaling axis and downstream effectors that govern cell cycle progression. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the ATR-CHK1 Pathway

Berzosertib exerts its effects by directly inhibiting the kinase activity of ATR. In response to single-stranded DNA (ssDNA) regions, which form at stalled replication forks or during the processing of DNA damage, ATR is activated and phosphorylates a multitude of downstream substrates to initiate a signaling cascade. A primary and crucial substrate of ATR is the checkpoint kinase 1 (CHK1).

ATR-mediated phosphorylation of CHK1 on serine 345 (Ser345) is a key event that activates CHK1.[1][2] Activated CHK1, in turn, phosphorylates a range of downstream targets to enforce cell cycle arrest, allowing time for DNA repair. One of the most critical downstream effectors of CHK1 is the cell division cycle 25 (CDC25) family of phosphatases (CDC25A, CDC25B, and CDC25C).

Activated CHK1 phosphorylates CDC25A, targeting it for ubiquitination and subsequent proteasomal degradation.[3] The degradation of CDC25A prevents the dephosphorylation and activation of cyclin-dependent kinase 2 (CDK2), a key driver of the G1/S and intra-S phase checkpoints. Similarly, CHK1 can phosphorylate and inhibit CDC25B and CDC25C, which are essential for the activation of CDK1/Cyclin B1 and the G2/M transition.[4][5]

By inhibiting ATR, berzosertib prevents the phosphorylation and activation of CHK1. This leads to the stabilization and continued activity of CDC25 phosphatases, resulting in the premature activation of CDKs. The consequence is the abrogation of the S and G2/M checkpoints, forcing cells with damaged DNA to enter mitosis, a lethal event termed mitotic catastrophe.[6]

Quantitative Data on this compound (Berzosertib) Activity

The following tables summarize key quantitative data regarding the inhibitory activity of berzosertib and its effects on cell cycle distribution.

ParameterValueCell Line/SystemReference
ATR Kinase Inhibition (Ki) <0.2 nMBiochemical Assay[4]
Cellular ATR Inhibition (IC50) 19 nMHT29 cells[6]
Selectivity over other PIKKs >100-fold vs. ATM and DNA-PKBiochemical Assays[7]

Table 1: Inhibitory Potency and Selectivity of Berzosertib. This table highlights the high potency and selectivity of berzosertib for ATR, which is crucial for its targeted therapeutic effect.

Cell LineTreatment% G1 Phase% S Phase% G2/M PhaseReference
MiaPaCa-2VehicleN/AN/AN/A[6]
Berzosertib (80 nM)IncreasedN/AN/A[6]
X-Ray Treatment (XRT)N/AN/AEnriched[6]
Berzosertib (80 nM) + XRTN/AN/AAbrogated[6]
PSN-1VehicleN/AN/AN/A[6]
Berzosertib (80 nM)IncreasedN/AN/A[6]
X-Ray Treatment (XRT)N/AN/AEnriched[6]
Berzosertib (80 nM) + XRTN/AN/AAbrogated[6]

Table 2: Effect of Berzosertib on Cell Cycle Distribution. This table illustrates the impact of berzosertib on cell cycle progression, particularly its ability to abrogate the G2/M arrest induced by DNA damaging agents. Note: "N/A" indicates that the specific percentage was not provided in the cited source, but the qualitative effect was described.

Key Experimental Protocols

Western Blotting for Phospho-CHK1 (Ser345)

Objective: To assess the inhibition of ATR activity by measuring the phosphorylation status of its direct downstream target, CHK1, at Ser345.

Methodology:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with berzosertib and/or a DNA damaging agent (e.g., hydroxyurea, cisplatin).

    • Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a standard assay (e.g., BCA assay).[1]

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1][2]

    • For loading control, probe the same membrane with an antibody against total CHK1 or a housekeeping protein like GAPDH or β-actin.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following treatment with berzosertib.

Methodology:

  • Cell Preparation and Fixation:

    • Plate cells and treat with berzosertib, alone or in combination with other agents, for the desired duration.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[1]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI) or DAPI, and RNase A to prevent staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.[1]

Immunofluorescence for γH2AX

Objective: To visualize and quantify DNA double-strand breaks (DSBs) as a marker of DNA damage accumulation following ATR inhibition.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with berzosertib and/or a DNA damaging agent.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[8][9]

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against γH2AX (phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

    • Image the cells using a fluorescence or confocal microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[8][9]

Visualizing the Impact of this compound (Berzosertib)

Signaling Pathway Diagram

M3541_ATR_CHK1_Pathway cluster_nucleus Nucleus DNA_Damage Replication Stress (e.g., stalled forks, ssDNA) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S345) This compound This compound (Berzosertib) This compound->ATR inhibits pCHK1 p-CHK1 (S345) CDC25A CDC25A pCHK1->CDC25A inhibits (promotes degradation) CDC25BC CDC25B/C pCHK1->CDC25BC inhibits Checkpoint_Arrest Cell Cycle Arrest (S and G2/M) pCHK1->Checkpoint_Arrest enforces CDK2_CyclinE CDK2/Cyclin E/A CDC25A->CDK2_CyclinE activates CDK1_CyclinB CDK1/Cyclin B CDC25BC->CDK1_CyclinB activates G1_S_Progression G1/S Progression CDK2_CyclinE->G1_S_Progression drives G2_M_Progression G2/M Progression CDK1_CyclinB->G2_M_Progression drives Mitotic_Catastrophe Mitotic Catastrophe G2_M_Progression->Mitotic_Catastrophe unscheduled entry leads to

Caption: ATR-CHK1 signaling pathway and its inhibition by this compound (berzosertib).

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Downstream Analysis start Cancer Cell Culture treatment Treatment with this compound (Berzosertib) +/- DNA Damaging Agent start->treatment harvest Cell Harvesting treatment->harvest western_blot Western Blotting (p-CHK1, γH2AX) harvest->western_blot flow_cytometry Flow Cytometry (Cell Cycle Analysis) harvest->flow_cytometry immunofluorescence Immunofluorescence (γH2AX foci) harvest->immunofluorescence data_analysis Data Analysis and Interpretation western_blot->data_analysis flow_cytometry->data_analysis immunofluorescence->data_analysis

Caption: Workflow for assessing this compound's impact on cell cycle checkpoints.

Conclusion

This compound (berzosertib) is a highly specific inhibitor of ATR kinase that effectively disrupts the ATR-CHK1 signaling pathway, a cornerstone of the cellular response to replication stress. By preventing CHK1 activation, berzosertib abrogates critical cell cycle checkpoints, leading to uncontrolled mitotic entry in the presence of DNA damage and ultimately, cell death. This mechanism of action provides a strong rationale for its clinical development, particularly in combination with DNA damaging agents and in tumors with inherent defects in other DNA damage response pathways. The experimental protocols and data presented in this guide offer a framework for the continued investigation and understanding of this compound's role in cancer therapy.

References

M3541: A Technical Guide to a Potent and Selective ATM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3541 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase. Developed as a potential anti-cancer agent, this compound was investigated for its ability to sensitize tumors to DNA double-strand break (DSB)-inducing therapies such as radiotherapy. Preclinical studies demonstrated its efficacy in inhibiting ATM signaling, suppressing DSB repair, and enhancing the effects of radiation in various cancer cell lines and xenograft models. However, a Phase I clinical trial in combination with palliative radiotherapy was terminated due to a non-optimal pharmacokinetic profile and an absence of a dose-response relationship. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended to serve as a technical resource for the scientific community.

Chemical Structure and Physicochemical Properties

This compound is a reversible inhibitor belonging to the 1,3-dihydro-imidazo[4,5-c]quinolin-2-one chemical class. Its structure, formula, and key properties are summarized below.

PropertyValue
Chemical Formula C₂₃H₁₇FN₆O₂
Molecular Weight 428.42 g/mol
CAS Number 1360628-91-6
Appearance White to light yellow solid
SMILES Notation N#CC1=CC=C(N(C2=C3C=NC4=CC(OC)=C(C5=CN(C)N=C5)C=C24)C(N3C)=O)C(F)=C1
Solubility Soluble in DMSO (e.g., 11 mg/mL)

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the kinase activity of ATM, a primary regulator of the DNA damage response (DDR) pathway initiated by DNA double-strand breaks (DSBs).

In response to DSBs, ATM autophosphorylates at Serine 1981 and subsequently phosphorylates a multitude of downstream substrates. A key substrate is the checkpoint kinase 2 (CHK2), which, upon activation, mediates cell cycle arrest, allowing time for DNA repair. This compound, by binding to the ATP-binding pocket of ATM, prevents this phosphorylation cascade. The inhibition of ATM-mediated signaling abrogates the G1/S and G2/M cell cycle checkpoints and suppresses DSB repair via homologous recombination. This leads to the accumulation of unrepaired DNA damage in cancer cells, ultimately resulting in mitotic catastrophe and apoptosis, particularly when combined with DNA-damaging agents like ionizing radiation.

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive activates ATM_active p-ATM Ser1981 (active) ATM_inactive->ATM_active autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates DNARepair DNA Repair (Homologous Recombination) ATM_active->DNARepair promotes CHK2_active p-CHK2 (active) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2_active->CellCycleArrest induces CellCycleArrest->DNARepair allows time for Apoptosis Apoptosis This compound This compound This compound->ATM_active inhibits

Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks and the inhibitory action of this compound.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrated sub-nanomolar potency against ATM kinase in cell-free assays. It exhibited high selectivity against other closely related kinases in the PI3K-related kinase (PIKK) family.[1][2]

Kinase TargetIC₅₀ (nM)
ATM 0.25
ATR> 10,000
DNA-PK150
mTOR2,000
PI3Kγ1,700

Data from in vitro kinase assays.

In cellular assays, this compound effectively inhibited the bleomycin-induced phosphorylation of CHK2 in various cancer cell lines with wild-type ATM, with a mean IC₅₀ of 71 nM.

Cellular Effects

Preclinical studies in cancer cell lines, such as the A549 non-small cell lung cancer line, confirmed that this compound suppresses ATM signaling and the repair of DSBs induced by ionizing radiation (IR).[2]

Cellular EndpointObservation
ATM Signaling Dose-dependent inhibition of IR-induced autophosphorylation of ATM and phosphorylation of substrates like CHK2, KAP1, and p53. A 1 µM concentration of this compound resulted in over 90% inhibition of ATM activity.
DSB Repair Significant inhibition of IR-induced DSB repair, as evidenced by the persistence of γH2AX foci in treated cells.
Cell Cycle Progression Disruption of cell cycle progression in combination with IR.
Clonogenic Survival Potent sensitization of a broad range of cancer cell lines to ionizing radiation, leading to reduced colony formation.
Synergy with other agents Synergistic effects observed with topoisomerase and PARP inhibitors.

Pharmacokinetics

Preclinical Pharmacokinetics

In animal studies involving rats and dogs, this compound showed rapid oral absorption, with a median time to maximum concentration (Tmax) of 1-2 hours. In rats, the area under the concentration-time curve (AUC) was roughly dose-proportional from 10 to 75 mg/kg. In dogs, dose-proportionality for both AUC and maximum observed plasma concentration (Cmax) was observed for doses up to 10 mg/kg/day.[1]

Clinical Pharmacokinetics

A Phase I clinical trial (NCT03225105) evaluated this compound in patients with solid tumors at doses ranging from 50 mg to 300 mg, administered on the days of radiotherapy fractions. The study revealed a non-optimal pharmacokinetic profile where total plasma levels of this compound did not increase with the dose after single or repeated dosing. This absence of a dose-response relationship contributed to the early termination of the trial and the decision to halt further clinical development of this compound.[1]

Experimental Protocols

In Vitro ATM Kinase Inhibition Assay

A general protocol for determining the IC₅₀ of an inhibitor against ATM kinase is as follows:

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant ATM Kinase - Biotinylated Peptide Substrate - this compound (serial dilutions) - ATP (at or near Km) - Kinase Buffer start->reagents incubation Incubate kinase, substrate, and this compound at room temperature reagents->incubation reaction_start Initiate reaction by adding ATP incubation->reaction_start reaction_stop Stop reaction after a defined time (e.g., with EDTA) reaction_start->reaction_stop detection Detect phosphorylated substrate (e.g., using HTRF, AlphaScreen, or ELISA) reaction_stop->detection analysis Calculate % inhibition and determine IC50 using non-linear regression detection->analysis end End analysis->end

Caption: General workflow for an in vitro ATM kinase inhibition assay.
Western Blot for ATM Signaling

  • Cell Treatment: Plate A549 cells and allow them to adhere. Pre-treat with desired concentrations of this compound for 1 hour.

  • Induce DNA Damage: Expose cells to 5 Gy of ionizing radiation.

  • Lysis: After a specified time (e.g., 6 hours), harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), total ATM, p-CHK2, total CHK2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clonogenic Survival Assay
  • Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a precise number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) into 6-well plates.

  • Treatment: Allow cells to attach for several hours, then treat with this compound at a fixed concentration (e.g., 1 µM).

  • Irradiation: Shortly after adding the drug, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Remove the drug-containing medium after a set period (e.g., 24 hours), replace it with fresh medium, and incubate the plates for 10-14 days, allowing colonies to form.

  • Fixing and Staining: Aspirate the medium, wash with PBS, fix the colonies with a methanol/acetic acid solution, and stain with 0.5% crystal violet.

  • Counting: Count the colonies (defined as groups of ≥50 cells).

  • Analysis: Calculate the plating efficiency and survival fraction for each treatment condition to assess the radiosensitizing effect of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ATM kinase. Its preclinical profile robustly demonstrated the intended mechanism of action, leading to the sensitization of cancer cells to DNA-damaging agents. Despite the promising preclinical data, the compound's development was halted due to an unfavorable pharmacokinetic profile in early clinical trials. The data and methodologies presented in this guide serve as a valuable technical resource for researchers in the fields of DNA damage response, oncology, and drug development, providing insights into the therapeutic potential and challenges associated with targeting the ATM pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of M3541, a potent and selective ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase. This compound's high degree of selectivity for ATM over other PI3K-related kinases positions it as a valuable tool for research and a potential component in therapeutic strategies that involve the sensitization of tumors to DNA-damaging agents. This document details the quantitative selectivity of this compound, the experimental protocols used to determine its efficacy and mechanism of action, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: this compound Kinase Selectivity

This compound demonstrates exceptional potency for ATM kinase with an IC50 value in the sub-nanomolar range.[1][2] Its selectivity is highlighted by significantly higher IC50 values for other closely related kinases within the PI3K-related kinase (PIKK) family. A broad kinase screen revealed that this compound had an IC50 of greater than 100 nM for 99.3% of the 292 human kinases investigated.[3][4]

Kinase TargetIC50 (nM)Fold Selectivity vs. ATM
ATM < 1 (0.25) -
ATR> 1000> 4000
DNA-PK> 1000> 4000
mTOR> 1000> 4000
PI3Kα> 1000> 4000
PI3Kβ> 1000> 4000
PI3Kγ> 1000> 4000
PI3Kδ> 1000> 4000

Note: Data compiled from multiple sources indicating IC50 for ATM is 0.25 nM or < 1 nM, and >60-fold selectivity against closely related PIKK family members.[5]

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATM kinase. In the presence of DNA double-strand breaks (DSBs), often induced by ionizing radiation (IR) or chemotherapeutic agents, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair. By binding to the ATP-binding pocket of ATM, this compound prevents this phosphorylation cascade, thereby inhibiting DSB repair and sensitizing cancer cells to radiation and other DNA-damaging treatments.[1][5]

ATM_Signaling_Pathway cluster_0 Nucleus DNA_DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active ATM (active) p-ATM (Ser1981) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates This compound This compound This compound->ATM_active inhibits (ATP-competitive) p_CHK2 p-CHK2 (Thr68) CHK2->p_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest p_CHK2->Cell_Cycle_Arrest p_p53 p-p53 (Ser15) p53->p_p53 p_p53->Cell_Cycle_Arrest p_KAP1 p-KAP1 (Ser824) KAP1->p_KAP1 DNA_Repair DNA Repair p_KAP1->DNA_Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis inhibition leads to

Caption: ATM Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of this compound to the ATP pocket of ATM and other kinases, allowing for the determination of IC50 values.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's active site. When this compound displaces the tracer, the FRET signal is lost, which is quantifiable.

Materials:

  • Recombinant GST-tagged ATM kinase (and other kinases for selectivity profiling)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (serial dilutions in DMSO)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare a 2X kinase/antibody solution and a 4X tracer solution in 1X Kinase Buffer A.

  • Compound Plating: Serially dilute this compound in DMSO, and then further dilute in 1X Kinase Buffer A to create a 4X compound solution. Add 4 µL of the 4X compound solution to the assay plate.

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite at ~340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions (4X) Start->Compound_Prep Plate_Compound Add 4 µL this compound to 384-well Plate Compound_Prep->Plate_Compound Reagent_Prep Prepare Kinase/Antibody Mix (2X) & Tracer (4X) Add_Kinase_Ab Add 8 µL Kinase/Antibody Mix Reagent_Prep->Add_Kinase_Ab Plate_Compound->Add_Kinase_Ab Add_Tracer Add 4 µL Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate 1 hr at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate Emission Ratio & Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Cellular Assay: Western Blot for ATM Signaling

This method is used to confirm that this compound inhibits the phosphorylation of ATM and its downstream targets in a cellular context.

Materials:

  • A549 (human lung carcinoma) cells

  • This compound

  • Ionizing radiation source or radiomimetic agent (e.g., bleomycin)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-KAP1 (Ser824), anti-KAP1, anti-p-p53 (Ser15), anti-p53, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate A549 cells and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Induction of DNA Damage: Expose the cells to ionizing radiation (e.g., 5 Gy) or treat with bleomycin.

  • Cell Lysis: After a specified time (e.g., 1 hour post-IR), wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Western_Blot_Logic cluster_logic Logic of Western Blot Experiment Condition1 Control (DMSO + No IR) Result1 Basal p-ATM (Low) Condition1->Result1 Condition2 IR Only (DMSO + IR) Result2 Increased p-ATM (High) Condition2->Result2 Condition3 This compound + IR Result3 Inhibited p-ATM (Low) Condition3->Result3 Conclusion Conclusion: This compound inhibits IR-induced ATM phosphorylation Result2->Conclusion compared to Result3->Conclusion demonstrates

Caption: Logical Flow of the Western Blot Experiment.

References

Methodological & Application

M3541 In Vitro Assay Protocol for A549 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.[5] In many cancer types, including non-small cell lung cancer, the DDR pathway is a key survival mechanism, and its inhibition represents a promising therapeutic strategy. This compound effectively suppresses the repair of DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.[1][2][6][7] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in the A549 human lung adenocarcinoma cell line.

Mechanism of Action

Upon induction of DNA DSBs, ATM is activated and phosphorylates a range of downstream targets to initiate the DDR. Key substrates include Checkpoint Kinase 2 (CHK2), p53, and KAP1, which collectively mediate cell cycle arrest and promote DNA repair.[4][6] this compound inhibits the kinase activity of ATM, preventing the phosphorylation and activation of these downstream effectors.[4][6] This leads to a failure in cell cycle checkpoint activation and an accumulation of unrepaired DNA damage, ultimately driving the cancer cells into apoptosis or mitotic catastrophe.[6][8]

Key Experiments and Protocols

This application note details three key in vitro assays to characterize the activity of this compound in A549 cells: a Cell Viability (MTT) Assay, an Apoptosis (Annexin V/PI) Assay, and a Western Blot Analysis to confirm the inhibition of the ATM signaling pathway.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of A549 cells, which is an indicator of cell viability.

Experimental Protocol

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 200 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation

This compound Concentration (nM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
11.1894.4%
101.0584.0%
1000.8265.6%
10000.4536.0%
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Experimental Protocol

  • Cell Seeding and Treatment: Seed A549 cells in a 6-well plate at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2%2.5%2.3%
This compound (100 nM)80.1%12.3%7.6%
This compound (1000 nM)45.7%35.8%18.5%
Western Blot Analysis of ATM Signaling Pathway

This assay is used to confirm the mechanism of action of this compound by detecting the phosphorylation status of key proteins in the ATM signaling pathway.

Experimental Protocol

  • Cell Lysis: Seed A549 cells and treat with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), ATM, phospho-CHK2 (Thr68), CHK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Protein TargetVehicle ControlThis compound (100 nM)This compound (1000 nM)
p-ATM (Ser1981)++++-
Total ATM+++++++++
p-CHK2 (Thr68)++++-
Total CHK2+++++++++
GAPDH+++++++++
(+ indicates relative band intensity)

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays A549 A549 Cell Culture Seed Seed Cells in Plates A549->Seed Treat Treat Cells Seed->Treat This compound Prepare this compound Dilutions This compound->Treat MTT MTT Assay (Cell Viability) Treat->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treat->Apoptosis WB Western Blot (Signaling Pathway) Treat->WB

Experimental workflow for in vitro evaluation of this compound in A549 cells.

atm_signaling_pathway DSB DNA Double-Strand Break ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates KAP1 KAP1 ATM->KAP1 phosphorylates This compound This compound This compound->ATM Arrest Cell Cycle Arrest CHK2->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair KAP1->Repair

Simplified ATM signaling pathway and the inhibitory action of this compound.

References

Optimal concentration of M3541 for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: M3541 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent, orally bioavailable, and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] With an IC50 value of 0.25 nM in cell-free assays, this compound demonstrates high potency.[1][3][4] ATM is a critical serine/threonine protein kinase that is activated in response to DNA double-strand breaks (DSBs), playing a key role in DNA repair and cell cycle checkpoint activation.[2]

The mechanism of action for this compound involves binding to ATM and inhibiting its kinase activity.[2] This inhibition prevents the phosphorylation of downstream ATM substrates such as CHK2, KAP1, and p53.[1][5] By disrupting ATM-mediated signaling, this compound suppresses the repair of DNA DSBs, which can lead to the induction of tumor cell apoptosis and sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[2][4][5] this compound displays high selectivity for ATM over other closely related kinases, including ATR, DNA-PK, mTOR, and PI3K isoforms.[1][6][7]

Data Presentation: this compound Concentrations in Cell Culture

The optimal concentration of this compound is experiment- and cell-line-dependent. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency and Cellular Inhibition

Assay TypeTargetIC50 / Effective ConcentrationCell Line(s)NotesSource
Cell-Free Kinase AssayATM0.25 nMN/AATP-competitive inhibition.[1][3][4]
Cellular ATM Signaling InhibitionpCHK2 (Thr68)Mean IC50 < 100 nMA375, A549, FaDu, HCC1187, HT29, MCF-7, NCI-H460, SW620Inhibition of bleomycin-induced CHK2 phosphorylation.[5][8]
Cellular ATM Signaling InhibitionpATM (Ser1981)~1 µmol/LA549Complete suppression of radiation-induced ATM phosphorylation.[5]
DSB Repair InhibitionγH2AX foci1 µmol/LA549Used to inhibit repair of Ionizing Radiation (IR)-induced DSBs.[5]

Table 2: this compound Concentration for Radiosensitization Assays

Assay TypeThis compound Concentration RangeCell Line PanelNotesSource
Cell Viability (SRB Assay)5–5,000 nmol/L79 cancer cell linesUsed in combination with 3 Gy Ionizing Radiation (IR).[5]

Signaling Pathway and Experimental Logic

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

M3541_Pathway cluster_0 Cell Nucleus cluster_1 Downstream Effectors cluster_2 Cellular Response DNA_Damage DNA Double-Strand Breaks (DSBs) (e.g., from Ionizing Radiation) ATM ATM Kinase DNA_Damage->ATM activates pATM Activated ATM (p-ATM Ser1981) ATM->pATM autophosphorylates CHK2 CHK2 pATM->CHK2 phosphorylates KAP1 KAP1 pATM->KAP1 phosphorylates P53 p53 pATM->P53 phosphorylates This compound This compound This compound->pATM inhibits Arrest Cell Cycle Arrest CHK2->Arrest Repair DNA Repair KAP1->Repair P53->Arrest Apoptosis Apoptosis P53->Apoptosis

Caption: this compound inhibits ATM autophosphorylation, blocking downstream signaling for DNA repair and cell cycle arrest.

M3541_Workflow start 1. Seed Cells in 96-well plate attach 2. Allow cells to attach (e.g., 24 hours) start->attach pretreat 3. Pre-treat with this compound (various concentrations) for 1-2 hours attach->pretreat induce 4. Induce DNA Damage (e.g., Ionizing Radiation, Bleomycin) pretreat->induce incubate 5. Incubate for desired period (e.g., 72-120 hours) induce->incubate assay 6. Perform Assay (e.g., MTT, SRB, Annexin V) incubate->assay read 7. Read plate / Analyze by Flow Cytometry assay->read analyze 8. Data Analysis (Calculate IC50 or % Apoptosis) read->analyze end Results analyze->end

Caption: A generalized workflow for assessing the effect of this compound in combination with a DNA damaging agent.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a solid. A concentrated stock solution is prepared for serial dilutions.

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Refer to the manufacturer's data sheet for the molecular weight of this compound.

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for this compound with a molecular weight of 428.48 g/mol , dissolve 4.28 mg in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[3] Note: When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cell Viability Assay (MTT-Based)

This protocol determines the effect of this compound on cell viability, often in combination with a DNA-damaging agent.

  • Reagents and Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • DNA-damaging agent (e.g., Ionizing Radiation source, Bleomycin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Multichannel pipette

    • Plate reader (570 nm absorbance)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[9]

    • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired this compound concentrations (e.g., 0 nM to 5,000 nM).[5] Include a "vehicle control" with the same final DMSO concentration as the highest this compound dose.

    • Pre-incubation: Incubate the plate for 1-2 hours.

    • DNA Damage Induction: Treat the cells with the DNA-damaging agent. For radiotherapy, irradiate the plate (e.g., 3-5 Gy).[5] For chemical agents, add them to the wells. Include a control group that receives this compound but no DNA damage.

    • Incubation: Incubate the plate for the desired duration (e.g., 120 hours).[5]

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals.[9] Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals completely.[9]

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the results to determine GI50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies this compound-induced apoptosis via flow cytometry.

  • Reagents and Materials:

    • Cells of interest

    • 6-well plates

    • This compound stock solution

    • DNA-damaging agent

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound, with or without a DNA-damaging agent, as described in the viability assay. Incubate for a period relevant to apoptosis induction (e.g., 24-72 hours).

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Interpretation:

      • Live cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blot for ATM Pathway Inhibition

This protocol assesses the inhibitory effect of this compound on ATM signaling.

  • Reagents and Materials:

    • Cells of interest

    • 6-well plates

    • This compound stock solution

    • Ionizing Radiation source (e.g., 5 Gy)[5]

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, buffers, and electrophoresis equipment

    • PVDF membrane and transfer system

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound (e.g., 1 µM) for 1 hour, then irradiate with 5 Gy.[5]

    • Lysate Preparation: Harvest cells at a specific time point post-irradiation (e.g., 1-6 hours).[5] Wash with cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

    • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add ECL substrate and capture the signal using an imaging system.

    • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to confirm the inhibitory effect of this compound. A decrease in the p-ATM/ATM and p-CHK2/CHK2 ratios in this compound-treated samples indicates successful target engagement.

References

Application Notes: Detection of p-CHK2 (Thr68) Inhibition by M3541 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase with an IC50 of 0.25 nM.[1] ATM kinase is a master regulator of the DNA damage response (DDR), particularly in signaling the presence of DNA double-strand breaks (DSBs).[2][3] Upon activation, ATM phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. A key substrate in this pathway is the checkpoint kinase 2 (CHK2). ATM-mediated phosphorylation of CHK2 at Threonine 68 (Thr68) is a critical activation event, which then allows CHK2 to phosphorylate its own downstream targets, such as p53 and CDC25, to enforce cell cycle checkpoints.[4]

By inhibiting ATM, this compound prevents the phosphorylation and activation of CHK2, thereby abrogating the downstream signaling cascade.[2][5] This makes this compound a valuable tool for cancer research and drug development, particularly in combination with DNA-damaging agents where blocking the repair pathway can lead to synthetic lethality in cancer cells.[5]

This document provides a detailed protocol for treating cells with this compound, inducing DNA damage to activate the ATM/CHK2 pathway, and subsequently detecting the inhibition of CHK2 phosphorylation at Thr68 via Western blot.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental procedure.

G cluster_0 DSB DNA Double-Strand Break (DSB) ATM ATM DSB->ATM activates pATM p-ATM (Active) ATM->pATM CHK2 CHK2 pATM->CHK2 phosphorylates This compound This compound This compound->pATM inhibits pCHK2 p-CHK2 (Thr68) (Active) CHK2->pCHK2 Downstream Downstream Targets (e.g., p53, CDC25) pCHK2->Downstream phosphorylates Response Cell Cycle Arrest, DNA Repair Downstream->Response

Figure 1. this compound inhibits the ATM-mediated phosphorylation of CHK2.

G cluster_workflow Experimental Workflow cell_culture 1. Cell Seeding & Culture drug_treatment 2. This compound Pre-treatment (e.g., 1 µM, 1 hr) cell_culture->drug_treatment dna_damage 3. DNA Damage Induction (e.g., Ionizing Radiation) drug_treatment->dna_damage incubation 4. Post-Damage Incubation (e.g., 1-6 hr) dna_damage->incubation lysis 5. Cell Lysis incubation->lysis quantification 6. Protein Quantification (BCA Assay) lysis->quantification sds_page 7. SDS-PAGE quantification->sds_page transfer 8. Western Transfer (PVDF) sds_page->transfer blocking 9. Membrane Blocking transfer->blocking primary_ab 10. Primary Antibody Incubation (p-CHK2, Total CHK2, Loading Control) blocking->primary_ab secondary_ab 11. Secondary Antibody Incubation primary_ab->secondary_ab detection 12. Chemiluminescent Detection & Imaging secondary_ab->detection

Figure 2. Western blot workflow for p-CHK2 detection after this compound treatment.

Experimental Protocols

This protocol is optimized for cultured cells (e.g., A549) and may require further optimization for other cell types or tissues.

Part 1: Cell Culture, Treatment, and Lysis
  • Cell Seeding: Plate cells at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Pre-treatment: Pre-treat cells with 1 µM this compound (or a dose-response range) for 1-2 hours prior to inducing DNA damage.[2][5] Include a vehicle-only control (e.g., DMSO).

  • DNA Damage Induction: Activate the ATM pathway by inducing DSBs. A common method is ionizing radiation (IR), for example, at a dose of 5 Gy.[2] Alternatively, chemical agents like bleomycin can be used.[5] Ensure one plate remains untreated as a negative control.

  • Post-Induction Incubation: Following DNA damage, return cells to the incubator for a specified time, typically 1 to 6 hours, to allow for the signaling response to occur.[5]

  • Cell Lysis for Phosphoproteins:

    • Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Immediately add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails.

    • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds) on ice to shear DNA and ensure complete lysis.

    • Incubate the lysate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

Part 2: Western Blotting
  • Sample Preparation: Prepare samples by adding 4X Laemmli sample buffer to the cell lysate (to a final concentration of 1X) and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of total protein per lane onto a 4-20% Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Ensure the membrane is pre-activated with methanol.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Probe separate blots for p-CHK2 (Thr68), total CHK2, and a loading control (e.g., GAPDH, β-Actin).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 6).

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

Data Presentation: Reagents and Conditions

Table 1: Key Reagents and Buffers

Reagent/BufferCompositionNotes
This compound Stock Solution 10 mM in DMSOStore at -20°C or -80°C.[1]
RIPA Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSAdd protease and phosphatase inhibitors fresh before use.
Protease/Phosphatase Inhibitors Commercially available cocktailsCrucial for preserving phosphorylation state.
4X Laemmli Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanolAdd reducing agent just before use.
Blocking Buffer 5% (w/v) BSA in TBST (0.1% Tween-20)BSA is preferred over milk for phospho-antibodies.

Table 2: Antibody Dilutions and Incubation Conditions

Antibody TargetExample Source (Cat. No.)Recommended DilutionIncubation Conditions
p-CHK2 (Thr68) Cell Signaling Technology (#2661)1:1000Overnight at 4°C
Total CHK2 Cell Signaling Technology (#2662)1:1000Overnight at 4°C
GAPDH Proteintech (60004-1-Ig)1:5000 - 1:500001 hour at RT or Overnight at 4°C
Anti-rabbit IgG, HRP-linked Cell Signaling Technology (#7074)1:20001 hour at Room Temperature

Note: Optimal antibody dilutions should be determined empirically by the end-user.

Expected Results

In cells treated with a DNA damaging agent, a strong band corresponding to p-CHK2 (Thr68) should be detected. In contrast, cells pre-treated with this compound prior to DNA damage should show a significant reduction or complete absence of this band, demonstrating the inhibitory effect of this compound on ATM kinase activity.[2][5] The levels of total CHK2 and the loading control should remain relatively constant across all treatment conditions.

References

Application Notes and Protocols for γH2AX Foci Formation Assay with M3541

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] With an IC50 of 0.25 nM, this compound effectively suppresses the repair of DNA double-strand breaks (DSBs), thereby sensitizing cancer cells to DNA-damaging agents like ionizing radiation.[1][2][4] The γH2AX foci formation assay is a sensitive method to visualize and quantify DSBs within individual cells. This document provides detailed application notes and a comprehensive protocol for utilizing the γH2AX foci formation assay to evaluate the pharmacodynamic effects of this compound.

Mechanism of Action of this compound

This compound inhibits ATM kinase activity, preventing the phosphorylation of ATM and its downstream substrates, including CHK2, KAP1, and p53.[3] This disruption of the ATM signaling cascade leads to impaired DSB repair.[3][4] In the context of the γH2AX assay, this compound treatment is expected to result in a sustained presence of γH2AX foci following the induction of DNA damage, as the repair process is inhibited.

Signaling Pathway Diagram

M3541_Mechanism_of_Action cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active p-ATM (active) ATM_inactive->ATM_active H2AX H2AX ATM_active->H2AX phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates This compound This compound This compound->ATM_active inhibits gH2AX γH2AX H2AX->gH2AX DDR DNA Damage Response & Repair gH2AX->DDR pCHK2 p-CHK2 CHK2->pCHK2 pCHK2->DDR

Caption: this compound inhibits ATM activation, preventing downstream signaling and DNA repair.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 (ATM kinase) 0.25 nM[1][2][3]
Binding Mode ATP-competitive[1][4]
Cellular Assay Concentration 1 µmol/L (effective for >90% inhibition of IR-induced ATM signaling)[4]
Selectivity >60-fold against DNA-PK, PI3K isoforms, mTOR, and ATR[3]

Experimental Protocol: γH2AX Foci Formation Assay with this compound

This protocol is designed for cultured cells and can be adapted for various cell lines.

Materials
  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (or paraformaldehyde), 4% in PBS

  • Triton X-100, 0.25% in PBS

  • Blocking buffer (e.g., 5% BSA or goat serum in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., mouse monoclonal)

  • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Experimental Workflow Diagram

gH2AX_Assay_Workflow A 1. Cell Seeding B 2. This compound Pre-treatment A->B C 3. DNA Damage Induction (e.g., Ionizing Radiation) B->C D 4. Post-incubation C->D E 5. Cell Fixation D->E F 6. Permeabilization E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-γH2AX) G->H I 9. Secondary Antibody Incubation H->I J 10. Nuclear Staining (DAPI) I->J K 11. Mounting J->K L 12. Fluorescence Microscopy & Image Analysis K->L

Caption: Workflow for the γH2AX foci formation assay with this compound.

Procedure
  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • This compound Pre-treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours prior to inducing DNA damage.

  • DNA Damage Induction: Induce DNA double-strand breaks. A common method is exposure to a specific dose of ionizing radiation (e.g., 2-5 Gy).

  • Post-incubation: Incubate the cells for the desired time points post-damage induction (e.g., 1, 4, and 24 hours) to assess foci formation and resolution.

  • Cell Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to each coverslip and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-γH2AX primary antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using a drop of mounting medium.

    • Seal the edges with clear nail polish and allow to dry.

  • Fluorescence Microscopy and Image Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A minimum of 50-100 cells should be counted per condition.

Expected Results

In cells treated with a DNA damaging agent, a significant increase in the number of γH2AX foci is expected at early time points. In control cells (vehicle-treated), the number of foci should decrease over time as DSBs are repaired. In this compound-treated cells, the number of γH2AX foci is expected to remain elevated even at later time points, indicating an inhibition of DSB repair.

Troubleshooting

ProblemPossible CauseSolution
High Background Staining Inadequate blocking, insufficient washing, or high antibody concentration.Increase blocking time, ensure thorough washing, and optimize antibody dilutions.
Weak or No Signal Inactive antibodies, insufficient permeabilization, or low levels of DNA damage.Use fresh antibodies, ensure permeabilization step is effective, and confirm DNA damage induction.
Foci are Difficult to Distinguish Overlapping cells or poor image resolution.Seed cells at a lower density and use a high-magnification objective for imaging.
Variable Results Inconsistent cell health, treatment times, or staining procedure.Standardize all experimental parameters and ensure consistent cell culture conditions.

Conclusion

The γH2AX foci formation assay is a powerful tool to investigate the cellular effects of the ATM inhibitor this compound. By quantifying the persistence of DNA double-strand breaks, researchers can effectively assess the pharmacodynamic properties of this compound and its potential as a sensitizer to DNA-damaging cancer therapies. Careful optimization of the protocol and consistent experimental execution are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Studying Synthetic Lethality with M3541 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Synthetic Lethality with M3541 and PARP Inhibitors

The principle of synthetic lethality, where the simultaneous loss of two gene functions is lethal to a cell while the loss of either one alone is not, has become a cornerstone of modern cancer therapy.[1] A prime example of this strategy is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in the Homologous Recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations. PARP inhibitors block the repair of single-strand breaks, which then lead to the formation of double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.

This compound is a potent and highly selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) to DSBs. ATM orchestrates cell cycle checkpoints and activates DNA repair pathways, including HR. Inhibition of ATM can mimic an HR-deficient state, thereby sensitizing cancer cells to agents that induce DSBs. This application note details the rationale and provides experimental protocols for studying the synthetic lethal interaction between this compound and PARP inhibitors, a promising combination therapy for a broader range of cancers beyond those with intrinsic HR defects.

Mechanism of Action and Rationale for Combination

This compound inhibits ATM kinase activity with sub-nanomolar potency, effectively suppressing the downstream signaling cascade that leads to DSB repair. This includes the phosphorylation of key substrates like CHK2. By inhibiting ATM, this compound compromises the cell's ability to repair DSBs through the high-fidelity HR pathway.

PARP inhibitors, such as olaparib, trap PARP enzymes on DNA at the sites of single-strand breaks. This leads to an accumulation of stalled replication forks, which collapse and generate DSBs. In cells with a functional HR pathway, these DSBs can be repaired. However, in the presence of this compound, the HR pathway is impaired. The combination of this compound and a PARP inhibitor thus creates a scenario of overwhelming DNA damage and a crippled repair machinery, leading to a synergistic increase in cancer cell death. Preclinical studies have demonstrated a strong combination potential for ATM inhibitors with PARP inhibitors.[1]

Data Presentation: Synergistic Effects of ATM and PARP Inhibition

The following tables summarize representative quantitative data on the synergistic effects of combining a selective ATM inhibitor (AZD0156, a compound with a similar mechanism to this compound) with the PARP inhibitor olaparib. This data illustrates the potentiation of PARP inhibitor activity in the presence of an ATM inhibitor.

Table 1: Growth Inhibition (GI50) of Olaparib in Combination with a Selective ATM Inhibitor (AZD0156) in Various Cancer Cell Lines [2][3][4][5][6]

Cell LineCancer TypeOlaparib GI50 (µM)Olaparib + AZD0156 (33 nM) GI50 (µM)Fold Potentiation
FaDuHead and Neck1.50.35.0
NCI-H460Lung2.00.54.0
CAL-51Breast (TNBC)0.80.18.0
HCC1937 (BRCA1 mut)Breast (TNBC)0.01<0.01-
SNU-16Gastric3.20.84.0

Note: Data presented is adapted from studies using the selective ATM inhibitor AZD0156 in combination with olaparib and serves as a representative example of the expected synergy with this compound.

Mandatory Visualizations

Synthetic_Lethality_Pathway This compound and PARP Inhibitor Synthetic Lethality Pathway cluster_0 DNA Damage & Repair DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (at replication fork) BER Base Excision Repair PARP->BER activates ATM ATM DNA_DSB->ATM activates Apoptosis Apoptosis DNA_DSB->Apoptosis induces (if unrepaired) HR_Repair Homologous Recombination Repair ATM->HR_Repair promotes Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest induces Cell_Survival Cell_Survival HR_Repair->Cell_Survival promotes Cell_Cycle_Arrest->Cell_Survival allows repair PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP inhibits & traps This compound This compound This compound->ATM inhibits

Caption: this compound and PARP inhibitor synthetic lethality pathway.

Experimental_Workflow Experimental Workflow for this compound and PARP Inhibitor Synergy cluster_assays 4. Downstream Assays Cell_Culture 1. Cancer Cell Line Culture Treatment 2. Treat with this compound, PARP inhibitor, and combination Cell_Culture->Treatment Incubation 3. Incubate for defined period (e.g., 24-72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Clonogenic Clonogenic Survival Assay Incubation->Clonogenic Western Western Blot (p-ATM, p-CHK2, γH2AX, cleaved PARP) Incubation->Western IF Immunofluorescence (γH2AX and RAD51 foci) Incubation->IF Data_Analysis 5. Data Analysis (IC50, Combination Index, Statistical Analysis) Viability->Data_Analysis Clonogenic->Data_Analysis Western->Data_Analysis IF->Data_Analysis

Caption: Experimental workflow for this compound and PARP inhibitor synergy.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (prepared in DMSO)

  • PARP inhibitor (e.g., Olaparib, prepared in DMSO)

  • 96-well white-walled, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a dose-response matrix of this compound and the PARP inhibitor. This should include single-agent titrations and combination titrations at a constant ratio.

  • Treat the cells with the drug matrix and include vehicle (DMSO) controls.

  • Incubate the plates for 72 hours (or other desired time point) at 37°C in a humidified incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Synergy can be calculated using methods such as the Chou-Talalay Combination Index (CI).[7]

Western Blot for DNA Damage Response Markers

This protocol is for detecting changes in the phosphorylation status of key DDR proteins and markers of apoptosis.

Materials:

  • Cancer cell lines

  • This compound and PARP inhibitor

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-γH2AX (Ser139), anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound, PARP inhibitor, or the combination for the desired time (e.g., 24 hours). Include a vehicle control.

  • Lyse the cells in RIPA buffer, and quantify protein concentration using the BCA assay.

  • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Image the blot using a chemiluminescence detection system.

Immunofluorescence for γH2AX and RAD51 Foci

This assay visualizes and quantifies DNA double-strand breaks (γH2AX foci) and the recruitment of HR repair proteins (RAD51 foci).

Materials:

  • Cancer cell lines

  • This compound and PARP inhibitor

  • Glass coverslips in 24-well plates

  • 4% paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-γH2AX (Ser139), anti-RAD51

  • Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in 24-well plates and allow them to attach.

  • Treat cells with this compound, PARP inhibitor, or the combination for a specified time (e.g., 24 hours).

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with blocking solution for 1 hour.

  • Incubate with primary antibodies (co-staining for γH2AX and RAD51) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour in the dark.

  • Wash and counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ). A significant increase in γH2AX foci and a decrease in RAD51 foci in the combination treatment would indicate effective HR inhibition and accumulation of DSBs.[8]

Clonogenic Survival Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cytotoxicity.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and PARP inhibitor

  • Crystal violet staining solution

Protocol:

  • Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.

  • Allow cells to attach overnight.

  • Treat the cells with a range of concentrations of this compound, PARP inhibitor, or the combination.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (typically >50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

The combination of the ATM inhibitor this compound and a PARP inhibitor represents a promising therapeutic strategy to induce synthetic lethality in a wide range of tumors, including those proficient in homologous recombination. The provided protocols offer a framework for researchers to investigate this synergistic interaction, quantify its effects, and elucidate the underlying molecular mechanisms. Such studies are crucial for the continued development and clinical application of targeted cancer therapies.

References

Application Notes and Protocols: M3541 Administration in FaDu Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] By inhibiting ATM, this compound prevents the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation (IR) and certain chemotherapies.[1][3] This mechanism of action makes this compound a promising agent for sensitizing cancer cells to DNA-damaging therapies. Preclinical studies have demonstrated that this compound enhances the anti-tumor activity of IR in various cancer cell lines and in vivo models, including FaDu human hypopharyngeal squamous cell carcinoma xenografts.[1][3]

This document provides detailed application notes and protocols for the administration of this compound in FaDu xenograft models, based on published preclinical data. It is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound as a radiosensitizer.

This compound Mechanism of Action

This compound selectively inhibits ATM kinase with sub-nanomolar potency (IC50 < 1 nM).[4] In response to DNA double-strand breaks induced by ionizing radiation, ATM is activated and phosphorylates a cascade of downstream targets, including CHK2, to initiate cell cycle arrest and DNA repair. This compound blocks this signaling pathway, leading to an accumulation of unrepaired DNA damage and ultimately, mitotic catastrophe and cell death in cancer cells.

M3541_Signaling_Pathway cluster_0 Cell Nucleus IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB induces ATM ATM DSB->ATM activates pATM p-ATM (Active) ATM->pATM CHK2 CHK2 pATM->CHK2 phosphorylates Apoptosis Apoptosis/ Mitotic Catastrophe pATM->Apoptosis leads to (when inhibited) pCHK2 p-CHK2 (Active) CHK2->pCHK2 DDR DNA Damage Repair & Cell Cycle Arrest pCHK2->DDR initiates DDR->Apoptosis prevents This compound This compound This compound->pATM inhibits

Caption: this compound signaling pathway in the context of ionizing radiation.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Combination with Ionizing Radiation (IR) in FaDu Xenograft Model
Treatment GroupDosing and ScheduleMean Tumor Volume (mm³) at Day 30Tumor Growth Inhibition (%)Notes
VehicleN/AData not availableN/AControl group.
This compound (200 mg/kg)Oral, daily for 5 daysData not availableN/AThis compound as a single agent.
IR2 Gy/day for 5 daysData not availableN/AIonizing radiation alone.
IR + this compound (10 mg/kg)This compound oral, 10 min before IRData not available-Dose-dependent enhancement of IR effect.
IR + this compound (50 mg/kg)This compound oral, 10 min before IRData not available-Dose-dependent enhancement of IR effect.
IR + this compound (200 mg/kg)This compound oral, 10 min before IRApproaching 0 (complete regression)>90%Tumors continued to regress after treatment cessation.

Note: The quantitative tumor volume data is based on graphical representation from the source publication. The study reported dose-dependent tumor growth inhibition, with the 200 mg/kg dose leading to complete tumor regression by day 30.[1]

Table 2: Pharmacodynamic Effect of this compound on pCHK2 (Thr68) in FaDu Tumor Xenografts
Treatment GroupTime Post-IRRelative pCHK2 (Thr68) Levels
IR (2 Gy)1 hourPeak induction
IR (2 Gy)24 hoursReturn to near baseline
IR (2 Gy) + this compound (100 mg/kg)1 hourStrong inhibition

Note: This data is a summary of the pharmacodynamic study. Co-administration of this compound with IR led to a significant inhibition of CHK2 phosphorylation, with the strongest effect observed at the time of peak this compound plasma concentration.[1]

Experimental Protocols

FaDu Cell Culture
  • Cell Line: FaDu (human hypopharyngeal squamous cell carcinoma)

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

FaDu Xenograft Model Establishment

Xenograft_Workflow cluster_workflow Experimental Workflow A 1. FaDu Cell Culture (Exponential Growth Phase) B 2. Cell Harvesting & Viability Check (Trypan Blue, >99% viability) A->B C 3. Cell Suspension Preparation (1x10^6 cells in 150 µL Matrigel) B->C D 4. Subcutaneous Injection (Hind flank of athymic BALB/c mice) C->D E 5. Tumor Growth Monitoring (Palpation and caliper measurement) D->E F 6. Randomization into Treatment Groups (Tumor volume 50-150 mm³) E->F G 7. Treatment Administration (this compound and/or IR) F->G H 8. Data Collection (Tumor volume, body weight, PD samples) G->H I 9. Endpoint Analysis (Tumor growth inhibition, statistical analysis) H->I

Caption: Workflow for FaDu xenograft model establishment and treatment.

  • Animal Model: Athymic BALB/c (nu/nu) mice, 8-10 weeks old.

  • Cell Preparation:

    • Harvest FaDu cells during the exponential growth phase.

    • Perform a cell viability test (e.g., trypan blue exclusion) to ensure >99% viability.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Injection:

    • Subcutaneously inject 150 µL of the cell suspension (1.5 x 10⁶ cells) into the right hind flank of each mouse.

  • Tumor Monitoring:

    • Palpate the injection site three times a week until tumors are established.

    • Measure tumor dimensions with digital calipers daily or as required.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization: When tumors reach an average size of 50-150 mm³, randomize mice into treatment cohorts.

This compound Formulation and Administration
  • Formulation for Oral Gavage: While the specific vehicle used in the key FaDu xenograft study is not detailed, a common formulation for this compound is a suspension in a vehicle such as 0.5% methylcellulose in water.

  • Administration: Administer this compound orally via gavage at the desired dose (e.g., 10, 50, or 200 mg/kg). In combination studies with radiotherapy, administer this compound approximately 10 minutes before each radiation fraction.[3]

Radiotherapy
  • Procedure: Anesthetize mice and shield non-tumor areas.

  • Dose and Fractionation: Deliver a total dose of 10 Gy, fractionated as 2 Gy per day for 5 consecutive days.[3]

Efficacy and Pharmacodynamic Endpoints
  • Tumor Growth Inhibition: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., up to 70 days).[3]

  • Pharmacodynamic Analysis (pCHK2 inhibition):

    • At selected time points after treatment, euthanize a subset of mice.

    • Excise tumors and snap-freeze them in liquid nitrogen.

    • Prepare tumor lysates and determine the levels of phosphorylated CHK2 (Thr68) and total CHK2 by Western blotting or ELISA to assess ATM inhibition.[1]

Concluding Remarks

This compound has demonstrated significant potential as a radiosensitizing agent in preclinical models of head and neck cancer. The protocols outlined in this document provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound in FaDu xenograft models. Careful attention to experimental detail, including cell culture conditions, xenograft establishment, drug formulation, and administration schedule, is critical for obtaining reproducible and reliable results. The discontinuation of this compound's clinical development due to a non-optimal pharmacokinetic profile should be a consideration in the interpretation of preclinical findings and the design of future studies with this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with M3541

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade that leads to cell cycle checkpoint activation, DNA repair, or apoptosis. By inhibiting ATM, this compound prevents the repair of DSBs and can sensitize cancer cells to DNA-damaging agents. Understanding the impact of this compound on cell cycle progression is crucial for its development as a potential anti-cancer therapeutic.

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: this compound and the ATM Signaling Pathway

This compound targets and inhibits the kinase activity of ATM. In response to DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the cellular response. Key targets include the checkpoint kinase 2 (CHK2) and the tumor suppressor p53. Phosphorylation of these and other effector proteins can lead to the induction of cell cycle arrest at G1/S and G2/M checkpoints, allowing time for DNA repair. By inhibiting ATM, this compound prevents these signaling cascades, leading to abrogation of cell cycle checkpoints. This can be particularly effective in combination with DNA-damaging therapies, as it forces cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates DNA_Repair DNA Repair ATM_active->DNA_Repair promotes This compound This compound This compound->ATM_active inhibits p21 p21 p53->p21 upregulates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits G1_S_arrest G1/S Arrest CDK2_CyclinE->G1_S_arrest progression blocked CDC25A CDC25A CHK2->CDC25A inhibits G2_M_arrest G2/M Arrest CDC25A->G2_M_arrest progression blocked

Caption: ATM Signaling Pathway Inhibition by this compound.

Data Presentation: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound

While this compound is primarily investigated for its synergistic effects with DNA-damaging agents, understanding its impact as a single agent is crucial for elucidating its mechanism of action. Studies have shown that this compound monotherapy does not induce a significant cell cycle arrest in some cancer cell lines at concentrations effective for inhibiting ATM. For example, in A549 (lung carcinoma), A375 (melanoma), and H460 (large cell lung cancer) cell lines, treatment with 1 µmol/L this compound for 24 hours did not lead to a substantial accumulation of cells in any specific phase of the cell cycle.

Table 1: Effect of this compound on Cell Cycle Distribution in Various Cancer Cell Lines

Cell LineTreatment (24 hours)% G1 Phase% S Phase% G2/M Phase
A549 DMSO (Control)45.335.119.6
This compound (1 µM)43.836.519.7
A375 DMSO (Control)55.228.915.9
This compound (1 µM)54.130.215.7
H460 DMSO (Control)49.732.417.9
This compound (1 µM)48.533.617.9

Note: The data presented here is illustrative and based on qualitative descriptions from existing literature. Actual percentages may vary between experiments.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing and treating cancer cells with this compound prior to cell cycle analysis.

Materials:

  • Cancer cell line of interest (e.g., A549, A375, H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Tissue culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cells in tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol details the steps for preparing cells treated with this compound for cell cycle analysis via flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • 5 ml flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • For suspension cells, collect directly from the flask.

    • Transfer the cell suspension to a 15 ml conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with PBS. Centrifuge again.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 400 µl of PBS.

    • While vortexing gently, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice for at least 30 minutes. Note: Cells can be stored at 4°C for several weeks after fixation.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) and carefully discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 50 µl of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.

    • Add 400 µl of PI staining solution and mix well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

    • Collect at least 10,000 events for each sample.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_workflow Experimental Workflow start Seed Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with RNase A and Propidium Iodide fixation->staining analysis Flow Cytometry Analysis staining->analysis data Quantify Cell Cycle Phases (G1, S, G2/M) analysis->data end End data->end

Caption: Flow Cytometry Workflow for Cell Cycle Analysis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of the ATM inhibitor this compound on cell cycle progression. While this compound as a monotherapy may not induce significant cell cycle arrest in all cell lines, its ability to abrogate DNA damage-induced checkpoints makes it a promising agent for combination therapies. Accurate and reproducible cell cycle analysis is paramount to further understanding its therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: M3541 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M3541, a potent and selective ATM inhibitor. The focus is on addressing solubility challenges to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive, and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase with an IC50 of 0.25 nM.[1][2] It functions by inhibiting ATM kinase activity, which plays a crucial role in the DNA damage response, particularly in repairing double-strand breaks (DSBs).[3][4][5] By suppressing DSB repair, this compound can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy, leading to cell cycle disruption and cell death.[4][5]

Q2: What are the main challenges when working with this compound for in vivo studies?

A2: The primary challenge with this compound is its poor aqueous solubility.[2][4] This can make it difficult to prepare formulations at concentrations suitable for in vivo administration, potentially impacting bioavailability and therapeutic efficacy.

Q3: Is this compound orally bioavailable?

A3: Yes, this compound has been developed as an orally active ATM inhibitor.[3][5] In preclinical xenograft models, this compound has been administered orally and has demonstrated the ability to inhibit its target in vivo.[4]

Q4: What is the clinical significance of inhibiting ATM with this compound?

A4: The rationale behind inhibiting ATM is to enhance the efficacy of cancer therapies that induce DNA damage, such as radiotherapy.[5] By preventing cancer cells from repairing this damage, this compound can lead to increased tumor cell death.[4][5] this compound has been investigated in Phase I clinical trials for solid tumors.[2]

Troubleshooting Guide: Improving this compound Solubility

This guide addresses common issues related to this compound solubility during the preparation of formulations for in vivo experiments.

Q1: My this compound is not dissolving in aqueous solutions. What should I do?

A1: this compound is known to be insoluble in water.[2] It is necessary to use a co-solvent system or a specific formulation vehicle to achieve a clear solution suitable for in vivo use. Direct dissolution in aqueous buffers like saline or PBS will likely be unsuccessful.

Q2: I'm observing precipitation or phase separation when preparing my this compound formulation. How can I resolve this?

A2: Precipitation or phase separation can occur if the solubility limit is exceeded or if the components are not mixed properly. Here are a few troubleshooting steps:

  • Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution process.[1]

  • Order of Solvent Addition: The order in which you add the different components of your formulation is critical. Always follow the specified protocol. For example, this compound is often first dissolved in a small amount of an organic solvent like DMSO before adding other excipients.[1][2]

  • Fresh Solvents: Ensure that your solvents, particularly DMSO which can absorb moisture, are fresh and of high quality.[2]

  • Vehicle Composition: You may need to adjust the ratios of the co-solvents or try a different formulation vehicle altogether. Refer to the table below for successfully used formulations.

Q3: What are some recommended formulations for this compound for in vivo studies?

A3: Several formulations have been successfully used to dissolve this compound for in vivo administration. The choice of vehicle may depend on the desired route of administration (e.g., oral gavage) and the required concentration. Below is a summary of reported formulations.

This compound In Vivo Formulation Data
Formulation CompositionAchievable ConcentrationObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.45 mg/mL (1.05 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.46 mg/mL (1.07 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 0.46 mg/mL (1.07 mM)Clear solution

Experimental Protocols

Below are detailed protocols for preparing the this compound formulations listed in the table above.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a clear solution of this compound at a concentration of ≥ 0.45 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to make a final working solution of 0.45 mg/mL, you could prepare a 4.5 mg/mL stock in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • The final solution should be clear. Use immediately for optimal results.

Protocol 2: DMSO/SBE-β-CD Formulation

This protocol yields a clear solution of this compound at a concentration of ≥ 0.46 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, add 10% of the this compound/DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation

This protocol is suitable for oral administration and yields a clear solution of this compound at a concentration of ≥ 0.46 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to make a final working solution of 0.46 mg/mL, you could prepare an 11 mg/mL stock in DMSO.[2]

  • To prepare a 1 mL working solution, add 50 µL of the this compound/DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly until a clear and uniform solution is achieved.

Visualizations

This compound Signaling Pathway

M3541_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates This compound This compound This compound->ATM_active inhibits CHK2_active p-CHK2 (active) CHK2_inactive->CHK2_active Cell_Cycle_Arrest Cell Cycle Arrest CHK2_active->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK2_active->DNA_Repair Apoptosis Apoptosis CHK2_active->Apoptosis

Caption: this compound inhibits ATM activation, preventing downstream signaling for DNA repair.

Experimental Workflow: this compound Formulation Preparation

M3541_Formulation_Workflow cluster_protocol1 Protocol 1: DMSO/PEG300/Tween-80/Saline cluster_protocol3 Protocol 3: DMSO/Corn Oil P1_Start Start P1_Step1 Dissolve this compound in DMSO P1_Start->P1_Step1 P1_Step2 Add to PEG300 P1_Step1->P1_Step2 P1_Step3 Add Tween-80 P1_Step2->P1_Step3 P1_Step4 Add Saline P1_Step3->P1_Step4 P1_End Final Formulation P1_Step4->P1_End P3_Start Start P3_Step1 Dissolve this compound in DMSO P3_Start->P3_Step1 P3_Step2 Add to Corn Oil P3_Step1->P3_Step2 P3_End Final Formulation P3_Step2->P3_End

References

Technical Support Center: Overcoming Poor M3541 Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM kinase inhibitor, M3541. The information provided is intended to help overcome challenges related to its pharmacokinetics in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound.1. Optimize Formulation: this compound has low aqueous solubility. Consider using a formulation designed to enhance solubility and absorption. Preclinical studies have successfully used various vehicles. Commercial suppliers suggest formulations such as: * 10% DMSO + 90% (20% SBE-β-CD in Saline)[1] * 10% DMSO + 90% Corn Oil[1] * 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1] 2. Particle Size Reduction: Consider micronization or nanosizing of the this compound powder to increase the surface area for dissolution.
Inefficient absorption from the gastrointestinal (GI) tract.1. Lipid-Based Formulations: For kinase inhibitors with low solubility, lipid-based formulations can improve oral absorption[2][3]. 2. Use of Permeation Enhancers: Investigate the use of excipients that can enhance gastrointestinal permeation.
Rapid metabolism (first-pass effect).1. Administer with a CYP3A4 Inhibitor: If liver microsome studies indicate rapid metabolism by cytochrome P450 enzymes (like CYP3A4), co-administration with a known inhibitor (e.g., ritonavir, ketoconazole) in a research setting could help determine the extent of first-pass metabolism. Note: This should be a carefully controlled study to understand the compound's intrinsic properties.
High variability in plasma concentrations between animals. Inconsistent dosing technique.1. Ensure Proper Gavage Technique: For oral dosing, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. 2. Homogenous Formulation: Ensure the dosing formulation is a homogenous suspension or a clear solution before each administration. If it is a suspension, vortex or sonicate before drawing each dose.
Food effects.1. Standardize Fasting/Feeding Protocol: The presence of food in the GI tract can significantly alter the absorption of poorly soluble drugs. Implement a consistent fasting period (e.g., 4-6 hours) before dosing and control access to food post-dosing.
Lack of a clear dose-response relationship in efficacy studies. Saturation of absorption at higher doses.A Phase I clinical trial with this compound showed that plasma levels did not increase with escalating doses above 100 mg, suggesting saturation of absorption[3][4][5]. 1. Evaluate Lower Dose Ranges: The effective dose may be in a lower range where absorption is not saturated. 2. Consider Alternative Dosing Strategies: Explore more frequent, smaller doses instead of a single large dose.
Non-optimal pharmacokinetic profile.The clinical trial for this compound was terminated due to a non-optimal pharmacokinetic profile[3][5]. 1. Characterize the Full PK Profile: Conduct a full pharmacokinetic study in the chosen animal model (including intravenous administration if possible to determine absolute bioavailability) before proceeding to large-scale efficacy studies. This will help in understanding the exposure levels achieved at different doses.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a highly potent and selective, orally administered ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase, with an IC50 of less than 1 nM[2]. ATM is a critical protein in the DNA damage response pathway, specifically in the repair of DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the repair of DSBs, which can be induced by radiotherapy or chemotherapy. This leads to an accumulation of DNA damage in cancer cells, ultimately driving them into apoptosis[2]. Preclinical studies have shown that this compound sensitizes tumor cells to radiation and enhances the anti-tumor activity of ionizing radiation in vivo[2].

2. What are the known pharmacokinetic challenges with this compound?

The primary challenge with this compound is its poor pharmacokinetic profile, which was significant enough to lead to the early termination of a Phase I clinical trial[3][5]. Key issues identified in humans include:

  • Non-linear pharmacokinetics: Total plasma levels of this compound did not increase proportionally with the dose[3][5].

  • Saturation of absorption: At doses above 100 mg, there was no significant increase in the amount of drug absorbed[4].

  • Lack of dose-response relationship: The study could not establish a clear relationship between the dose administered and the biological effect[3][5].

These challenges are likely due to the poor aqueous solubility and/or low permeability of the compound.

3. What does the preclinical pharmacokinetic data for this compound in animal models look like?

Publicly available quantitative pharmacokinetic data for this compound in animal models is limited. However, a study in mice with FaDu xenografts provides some insight into the plasma concentration after a single oral dose.

Table 1: Estimated Plasma Concentration of this compound in FaDu Xenograft Bearing Mice after a Single Oral Dose of 100 mg/kg

Time (hours)Estimated Plasma Concentration (µM)
0.17 (10 min)~ 1.5
1~ 4.5
4~ 3.0
8~ 1.0
24~ 0.2

Disclaimer: These values are estimated from a graphical representation in a publication and should be considered approximate[4].

Table 2: Representative Pharmacokinetic Parameters of a Poorly Soluble Kinase Inhibitor (Hypothetical Data for Illustrative Purposes)

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
MouseIV525000.083000100
MousePO5015002900030
RatIV220000.082500100
RatPO208004400016
DogIV115000.081800100
DogPO104504270015

Note: This table contains hypothetical data to illustrate typical pharmacokinetic parameters for a poorly soluble kinase inhibitor across different species. Actual data for this compound may vary.

4. What are some general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and solubility. This compound was formulated in a polymer matrix with cellulose acetate phthalate for its clinical trial to enhance bioavailability[4][6].

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the GI tract, increasing the surface area for absorption[2][3].

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio of the drug particles, leading to faster dissolution.

  • Salt Formation: Creating a more soluble salt form of the drug can improve its dissolution characteristics.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

  • Prodrugs: Modifying the chemical structure of the drug to a more soluble or permeable form that is converted to the active compound in the body.

Experimental Protocols & Visualizations

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.

1. Animal Model:

  • Species: CD-1 or BALB/c mice

  • Sex: Male or female, 8-10 weeks old

  • Housing: Standard housing conditions with a 12-hour light/dark cycle.

2. Formulation Preparation:

  • Prepare the this compound formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) on the day of dosing.

  • Ensure the formulation is a clear solution or a homogenous suspension. If a suspension, vortex and/or sonicate before each use.

3. Dosing:

  • Fasting: Fast animals for 4-6 hours before dosing (with free access to water).

  • Route of Administration: Oral gavage (PO) or intravenous (IV) via the tail vein.

  • Dose Volume: Typically 5-10 mL/kg for oral administration and 2-5 mL/kg for intravenous administration.

  • Dose Level: Based on previous efficacy studies or literature (e.g., 100 mg/kg PO).

4. Sample Collection:

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via saphenous or submandibular vein puncture.

  • Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability (if IV data is available).

Diagrams

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., Mice) formulation Prepare this compound Formulation animal_model->formulation dosing Administer Dose (PO or IV) formulation->dosing sampling Collect Blood Samples at Time Points dosing->sampling bioanalysis Quantify this compound in Plasma (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

In vivo pharmacokinetic experimental workflow.

atm_signaling_pathway cluster_dna_damage DNA Damage cluster_atm_activation ATM Activation cluster_downstream_effects Downstream Effects dna_dsb DNA Double-Strand Break (e.g., from Radiotherapy) atm ATM (inactive dimer) dna_dsb->atm activates atm_active ATM (active monomer) atm->atm_active chk2 CHK2 atm_active->chk2 phosphorylates p53 p53 atm_active->p53 phosphorylates dna_repair DNA Repair atm_active->dna_repair promotes This compound This compound This compound->atm_active inhibits cell_cycle_arrest Cell Cycle Arrest chk2->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Simplified ATM signaling pathway and the inhibitory action of this compound.

References

M3541 Technical Support Center: Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage conditions for M3541, a potent and selective ATM inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For long-term storage, it is recommended to keep it at -20°C, which ensures stability for up to three years. For short-term storage, 4°C is acceptable for up to two years.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to one year or at -20°C for up to one month.[1]

Q3: What solvents are recommended for reconstituting this compound?

A3: this compound is soluble in DMSO, with a solubility of up to 11 mg/mL.[1] It is also soluble in Ethanol at 3 mg/mL, but insoluble in water.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and corn oil are recommended.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. Once prepared, mixed solutions for experimental use should be used immediately for best results.[1]

Q5: Is this compound sensitive to light?

Data Summary Tables

Table 1: this compound Solid Form Storage Conditions and Stability

Storage TemperatureDurationAdditional Notes
-20°C3 yearsRecommended for long-term storage.[1]
4°C2 yearsSuitable for short-term storage.[2]
AmbientWeeksStable for the duration of shipping.[3]

Table 2: this compound in Solvent Storage Conditions and Stability

Storage TemperatureDurationSolvent
-80°C1 yearAliquoted stock solutions.[1]
-20°C1 monthAliquoted stock solutions.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitation in stock solution - Solution concentration is too high.- Improper storage (e.g., repeated freeze-thaw cycles).- Use of old or moisture-absorbed DMSO.- Gently warm the solution and vortex or sonicate to redissolve.- Prepare a fresh stock solution at a lower concentration.- Always use fresh, anhydrous DMSO for reconstitution.[1]- Aliquot the stock solution to minimize freeze-thaw cycles.
Inconsistent experimental results - Degradation of this compound due to improper storage.- Inaccurate concentration of the stock solution.- Verify the storage conditions and age of the this compound stock.- Prepare a fresh stock solution from solid this compound.- Recalibrate instruments used for concentration measurement.
Difficulty dissolving this compound in vivo formulation - Incorrect order of solvent addition.- Insufficient mixing.- Ensure solvents are added in the specified order for the formulation.- Use a vortex or sonicator to ensure the compound is fully dissolved after each solvent addition.

Experimental Protocols & Workflows

This compound Reconstitution and Storage Workflow

The following diagram outlines the general workflow for reconstituting and storing this compound.

G cluster_storage Solid this compound Storage cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting & Storage cluster_usage Experimental Use storage_conditions Store at -20°C (long-term) or 4°C (short-term) in a dry, dark place reconstitute Reconstitute in fresh, anhydrous DMSO to desired stock concentration storage_conditions->reconstitute Retrieve from storage mix Vortex or sonicate to ensure complete dissolution reconstitute->mix aliquot Aliquot stock solution into single-use vials mix->aliquot store_solution Store at -80°C (up to 1 year) or -20°C (up to 1 month) aliquot->store_solution prepare_working Prepare working solution from a fresh or properly stored aliquot store_solution->prepare_working Thaw one aliquot use_immediately Use immediately in experiment prepare_working->use_immediately

Caption: Workflow for this compound reconstitution and storage.

This compound Mechanism of Action: ATM Signaling Pathway

This compound is a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway. The diagram below illustrates the simplified signaling cascade initiated by DNA double-strand breaks (DSBs) and the point of inhibition by this compound.

G DSB DNA Double-Strand Break ATM_inactive Inactive ATM DSB->ATM_inactive recruits ATM_active Active ATM ATM_inactive->ATM_active activates CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates This compound This compound This compound->ATM_active inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

References

Technical Support Center: Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during Western blot experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and solutions.

Problem 1: Weak or No Signal

Question: I am not seeing any bands on my Western blot, or the signal is very weak. What could be the cause?

Possible Causes and Solutions:

There are several potential reasons for a weak or absent signal in a Western blot experiment, ranging from issues with the protein sample to problems with antibody incubations and detection reagents.[1][2][3][4][5][6] A systematic approach to troubleshooting is often the most effective way to identify the root cause.

Troubleshooting Table: Weak or No Signal

Potential Cause Recommended Solution(s)
Inactive Antibody - Check the antibody's expiration date and ensure it has been stored correctly. - Avoid repeated freeze-thaw cycles. - Perform a dot blot to confirm antibody activity.[1][2]
Incorrect Antibody Concentration - Optimize the primary and secondary antibody concentrations by performing a titration. - Increase the concentration of the primary and/or secondary antibody.[1][2][4]
Low Protein Expression - Increase the amount of protein loaded onto the gel.[1][2][3][5] - If the target protein is known to have low abundance, consider enriching the sample through immunoprecipitation or cell fractionation.[2][3]
Inefficient Protein Transfer - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[5] - Optimize transfer time and voltage, especially for high or low molecular weight proteins.[7] - Ensure the transfer "sandwich" is assembled correctly with no air bubbles.[8]
Suboptimal Blocking - Reduce the blocking time; over-blocking can mask the epitope.[1][9] - Try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa).[1][3][4]
Issues with Detection Reagents - Ensure the substrate has not expired and is active.[1][3] - Increase the substrate incubation time.[3] - If using HRP-conjugated antibodies, ensure that sodium azide is not present in any buffers, as it inhibits HRP activity.[1]
Excessive Washing - Reduce the number and duration of washing steps.[3][4]
Problem 2: High Background

Question: My Western blot has a very high background, making it difficult to see my bands of interest. How can I fix this?

Possible Causes and Solutions:

High background on a Western blot can obscure the specific signal and is often caused by non-specific binding of the primary or secondary antibodies.[10][11][12] Optimizing blocking, washing, and antibody concentrations are key to resolving this issue.[5][13]

Troubleshooting Table: High Background

Potential Cause Recommended Solution(s)
Inadequate Blocking - Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[1][13] - Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[1][12] - Ensure the blocking buffer is fresh and well-dissolved.[13][14]
Antibody Concentration Too High - Decrease the concentration of the primary and/or secondary antibody by performing a titration.[1][10][13]
Insufficient Washing - Increase the number and duration of washing steps.[5][11][13] - Add a detergent like Tween 20 to the wash buffer (typically 0.05-0.1%).[1][13]
Membrane Dried Out - Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[1][12][15]
Contaminated Buffers or Equipment - Use freshly prepared buffers.[1][15] - Ensure all incubation trays and equipment are clean.[1][15]
Overexposure - Reduce the film exposure time or the acquisition time on a digital imager.[1][10]
Problem 3: Non-Specific Bands

Question: I am seeing multiple bands on my blot in addition to the band at the expected molecular weight. What is causing this?

Possible Causes and Solutions:

The presence of non-specific bands can be due to a variety of factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.[10][11]

Troubleshooting Table: Non-Specific Bands

Potential Cause Recommended Solution(s)
Primary Antibody Concentration Too High - Decrease the primary antibody concentration.[1][11]
Non-Specific Antibody Binding - Increase the stringency of the washing steps (e.g., increase duration or number of washes).[11][13] - Incubate the primary antibody at 4°C overnight to reduce non-specific interactions.[11]
Protein Degradation - Add protease inhibitors to the lysis buffer during sample preparation.[2][12] - Prepare fresh samples and keep them on ice.[12]
Post-Translational Modifications - Consult literature to see if the target protein is known to have isoforms, or undergo modifications like phosphorylation or glycosylation, which can result in multiple bands.[10]
Secondary Antibody Cross-Reactivity - Run a control blot with only the secondary antibody to check for non-specific binding.[12][13] - Use a pre-adsorbed secondary antibody.[12]
Too Much Protein Loaded - Reduce the total amount of protein loaded per lane.[1][10]

Experimental Protocol: Standard Western Blot

This protocol outlines the key steps for a typical chemiluminescent Western blot experiment.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

    • Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.

    • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the gel and the membrane.

    • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency.[5] Destain with wash buffer.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST or PBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[13][16] This step is crucial to prevent non-specific binding of antibodies to the membrane.[17]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[18]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer (TBST or PBST) to remove unbound primary antibody.[19][20]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[9]

  • Final Washes:

    • Repeat the washing step (step 6) to remove unbound secondary antibody.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[21]

    • Capture the chemiluminescent signal using X-ray film or a digital imaging system.[22]

Visual Guides

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_prep Preparation cluster_blotting Blotting & Detection SamplePrep 1. Sample Preparation (Lysis & Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb Washing1 6. Washing PrimaryAb->Washing1 SecondaryAb 7. Secondary Antibody Incubation Washing1->SecondaryAb Washing2 8. Washing SecondaryAb->Washing2 Detection 9. Detection (Chemiluminescence) Washing2->Detection Imaging 10. Imaging & Analysis Detection->Imaging

Caption: A flowchart of the major steps in a Western blot experiment.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Western Blot Result NoSignal No / Weak Signal Start->NoSignal Issue? HighBg High Background Start->HighBg Issue? NonSpecific Non-specific Bands Start->NonSpecific Issue? CheckTransfer Check Transfer (Ponceau S) NoSignal->CheckTransfer Potential Cause CheckAntibody Check Antibody Activity / Conc. NoSignal->CheckAntibody Potential Cause CheckProtein Increase Protein Load NoSignal->CheckProtein Potential Cause CheckDetection Check Substrate NoSignal->CheckDetection Potential Cause OptimizeBlocking Optimize Blocking HighBg->OptimizeBlocking Potential Cause OptimizeWashing Increase Washing HighBg->OptimizeWashing Potential Cause TitrateAntibodyBg Decrease Antibody Conc. HighBg->TitrateAntibodyBg Potential Cause CheckExposure Reduce Exposure Time HighBg->CheckExposure Potential Cause TitrateAntibodyNs Decrease Primary Ab Conc. NonSpecific->TitrateAntibodyNs Potential Cause CheckProteaseInhib Add Protease Inhibitors NonSpecific->CheckProteaseInhib Potential Cause SecondaryControl Run Secondary Only Control NonSpecific->SecondaryControl Potential Cause IncreaseStringency Increase Wash Stringency NonSpecific->IncreaseStringency Potential Cause

Caption: A decision tree for troubleshooting common Western blot issues.

References

Off-target effects of M3541 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of M3541 in cancer cell lines.

Introduction to this compound

This compound is a potent and highly selective ATP-competitive inhibitor of Ataxia telangiectasia mutated (ATM) kinase, a critical regulator of the DNA damage response. Its primary mechanism of action involves the inhibition of DNA double-strand break (DSB) repair, thereby sensitizing cancer cells to radiotherapy and other DNA-damaging agents. While this compound exhibits high selectivity for ATM, understanding its potential off-target effects is crucial for interpreting experimental results and anticipating its broader biological consequences.

FAQs: this compound Off-Target Effects

Q1: What are the known off-target kinases of this compound?

A1: this compound has been shown to be highly selective for ATM. In a screening panel of 292 human kinases, this compound at a concentration of 1 µmol/L showed greater than 50% inhibition of only four other kinases: ARK5, FMS, a mutant form FMSY969C, and CLK2.

Q2: What is the significance of the identified off-target kinases in cancer?

A2:

  • ARK5 (AMPK-related protein kinase 5): Also known as NUAK1, ARK5 is involved in cell adhesion, migration, and survival. Its overexpression has been linked to tumor progression and metastasis in several cancers.

  • FMS (colony-stimulating factor 1 receptor, CSF1R): FMS is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, signaling through FMS can promote an immunosuppressive milieu.

  • CLK2 (CDC-like kinase 2): CLK2 is a dual-specificity kinase involved in the regulation of RNA splicing and cell cycle progression. Its dysregulation has been implicated in several cancers.

Q3: How can I confirm if this compound is affecting these off-target kinases in my experimental system?

A3: You can employ several methods to validate off-target effects. A recommended workflow includes:

  • In vitro kinase assays: Directly measure the inhibitory activity of this compound against recombinant ARK5, FMS, and CLK2.

  • Cellular Thermal Shift Assay (CETSA): Assess the binding of this compound to these kinases in intact cells.

  • Western Blotting: Analyze the phosphorylation status of downstream substrates of the potential off-target kinases in this compound-treated cells.

  • Phosphoproteomics: Perform a global analysis of phosphorylation changes in your cells upon this compound treatment to identify unexpected signaling pathway alterations.

Q4: What are some common pitfalls to avoid when studying kinase inhibitor off-target effects?

A4:

  • Using excessive concentrations: High concentrations of an inhibitor can lead to non-specific effects. Use a dose-response range centered around the IC50 for the primary target and the putative off-targets.

  • Ignoring cell context: The effects of an inhibitor can be highly cell-type dependent. Validate findings in multiple relevant cell lines.

  • Lack of appropriate controls: Always include vehicle-treated controls and consider using a structurally related but inactive compound as a negative control if available.

  • Over-reliance on a single assay: Corroborate findings from one experimental approach with data from an orthogonal method.

Troubleshooting Guides

Troubleshooting In Vitro Kinase Assays
Problem Possible Cause Solution
High background signal Non-specific binding of antibody or substrate.Increase the number of wash steps. Optimize blocking conditions (e.g., increase blocking time or change blocking agent).
Contaminated reagents.Use fresh, high-quality reagents.
Low or no signal Inactive enzyme.Ensure proper storage and handling of the recombinant kinase. Test enzyme activity with a known potent inhibitor.
Incorrect buffer conditions.Optimize pH, salt concentration, and co-factor concentrations for each specific kinase.
Sub-optimal ATP concentration.Determine the Km of ATP for each kinase and perform the assay at or near this concentration.
Inconsistent results Pipetting errors.Use calibrated pipettes and consider using a master mix for reagent addition.
Temperature fluctuations.Ensure consistent incubation temperatures.
Troubleshooting Western Blotting for Phospho-Proteins
Problem Possible Cause Solution
Weak or no signal Low abundance of the phosphorylated target.Increase the amount of protein loaded. Consider immunoprecipitation to enrich for the target protein.
Inefficient antibody.Use a phospho-specific antibody validated for Western Blotting. Optimize antibody dilution.
Phosphatase activity during sample preparation.Add phosphatase inhibitors to the lysis buffer and keep samples on ice.
High background Non-specific antibody binding.Optimize blocking conditions (e.g., 5% BSA in TBST is often recommended for phospho-antibodies). Increase the number and duration of wash steps.
Cross-reactivity of the secondary antibody.Use a secondary antibody that is pre-adsorbed against the species of your sample lysate.
Multiple bands Non-specific phosphorylation or antibody cross-reactivity.Use a more specific primary antibody. Perform a phosphatase treatment on a control lysate to confirm band specificity.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against its primary target and identified off-targets.

Kinase Target IC50 (nM) % Inhibition at 1 µM
ATM < 1> 99%
ARK5 Not reported> 50%
FMS Not reported> 50%
FMS (Y969C) Not reported> 50%
CLK2 Not reported> 50%

Experimental Protocols

In Vitro Kinase Assay for Off-Target Kinases (ARK5, FMS, CLK2)

This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant kinases.

Materials:

  • Recombinant human ARK5, FMS, or CLK2 kinase (active).

  • Kinase-specific substrate (e.g., a peptide or protein).

  • Kinase assay buffer (specific to each kinase, but generally contains Tris-HCl, MgCl2, DTT).

  • ATP solution.

  • This compound stock solution (in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96-well plates.

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor for the kinase, if available).

  • In a 96-well plate, add the recombinant kinase and its specific substrate to each well.

  • Add the diluted this compound or control solutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP to each well. Incubate for the recommended time and temperature for the specific kinase (e.g., 60 minutes at 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is for assessing the binding of this compound to its potential off-targets in intact cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • PCR tubes.

  • Thermal cycler.

  • Western blot reagents.

  • Antibodies against ARK5, FMS, and CLK2.

Procedure:

  • Seed cells in culture dishes and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Analyze the soluble fractions by Western blotting using antibodies against the potential off-target kinases. A shift in the melting curve in the presence of this compound indicates target engagement.

Phosphoproteomics Sample Preparation

This is a general workflow for preparing cell lysates for mass spectrometry-based phosphoproteomics.

Materials:

  • Cancer cell line of interest.

  • This compound stock solution (in DMSO).

  • Lysis buffer (e.g., urea-based buffer with protease and phosphatase inhibitors).

  • DTT and iodoacetamide.

  • Trypsin.

  • Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC).

  • C18 desalting columns.

Procedure:

  • Treat cells with this compound or vehicle as required for your experiment.

  • Harvest and lyse the cells in a urea-based lysis buffer.

  • Determine protein concentration using a compatible assay (e.g., BCA assay).

  • Reduce the proteins with DTT and alkylate with iodoacetamide.

  • Digest the proteins with trypsin overnight.

  • Enrich for phosphopeptides using a TiO2 or Fe-IMAC enrichment kit according to the manufacturer's protocol.

  • Desalt the enriched phosphopeptides using C18 columns.

  • The samples are now ready for analysis by LC-MS/MS.

Visualizations

M3541_On_Target_Pathway cluster_0 DNA Damage cluster_1 ATM Signaling cluster_2 Cellular Response DSB Double-Strand Break ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates CellCycle Cell Cycle Arrest CHK2->CellCycle Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair BRCA1->Repair This compound This compound This compound->ATM inhibits

Caption: On-target pathway of this compound, inhibiting ATM and downstream DNA damage response.

M3541_Off_Target_Investigation_Workflow start Hypothesize Off-Target Effect invitro In Vitro Kinase Assay start->invitro cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa phospho Phosphoproteomics start->phospho Global Screen validation Validate in Multiple Cell Lines invitro->validation western Western Blot (Downstream Substrates) cetsa->western western->validation phospho->validation phenotype Phenotypic Assays (e.g., Viability, Migration) validation->phenotype conclusion Confirm/Refute Off-Target Effect phenotype->conclusion

Caption: Experimental workflow for investigating potential off-target effects of this compound.

Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.

Optimizing M3541 dosage for synergistic effects with chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of M3541 for synergistic effects with chemotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Ataxia telangiectasia mutated (ATM) kinase with an IC50 of 0.25 nM in cell-free assays.[1] By inhibiting ATM, this compound suppresses the repair of DNA double-strand breaks (DSBs), a critical mechanism for cancer cell survival, especially when challenged with DNA-damaging agents.[1][2] This inhibition of DSB repair can lead to increased cancer cell death and sensitize tumors to chemotherapy and radiotherapy.[2]

Q2: With which types of chemotherapy has this compound shown synergistic effects?

A2: Preclinical studies have demonstrated that this compound has strong synergistic potential with PARP inhibitors and topoisomerase I inhibitors.[2][3] This is because these chemotherapeutic agents induce DNA damage that, when combined with the inhibition of DNA repair by this compound, leads to a significant increase in cancer cell death.

Q3: What is the recommended concentration of this compound for in vitro experiments?

A3: For in vitro studies, a concentration of 1 µmol/L this compound has been shown to effectively inhibit ionizing radiation-induced ATM signaling by over 90% while maintaining selectivity against other kinases.[2] However, optimal concentrations may vary depending on the cell line and the specific experimental conditions, so a dose-response experiment is recommended.

Q4: How should this compound be prepared for experimental use?

A4: this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, one method involves preparing a working solution by adding a 11 mg/ml DMSO stock solution to a mixture of PEG300 and Tween80, followed by the addition of ddH2O.[1] Another preparation for in vivo use involves mixing the DMSO stock solution with corn oil.[1] It is recommended to use these mixed solutions immediately for optimal results.[1]

Q5: Has this compound been evaluated in clinical trials?

A5: Yes, this compound was evaluated in a Phase I clinical trial in combination with palliative radiotherapy in patients with solid tumors (NCT03225105).[4][5] However, the trial was terminated early due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship.[4] Consequently, further clinical development of this compound was not pursued.[4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or lack of synergistic effect with chemotherapy.

  • Potential Cause 1: Suboptimal this compound concentration.

    • Solution: Perform a dose-response matrix experiment with varying concentrations of both this compound and the chemotherapeutic agent to identify the optimal concentrations for synergy. A fixed concentration of 1 µmol/L for this compound can be a starting point for in vitro assays.[2]

  • Potential Cause 2: Incorrect timing of drug administration.

    • Solution: The sequence of administration can be critical. For in vitro experiments, pre-treatment with this compound for a duration that allows for target engagement (e.g., 1-2 hours) before adding the chemotherapeutic agent is a common starting point. Test different pre-treatment times and co-administration schedules.

  • Potential Cause 3: Cell line resistance.

    • Solution: The synergistic effect can be cell line-dependent. Ensure the chosen cell line has a functional ATM pathway. Consider using a panel of cell lines with different genetic backgrounds to assess the breadth of the synergistic effect.

  • Potential Cause 4: Issues with drug stability.

    • Solution: Prepare fresh dilutions of this compound and the chemotherapeutic agent for each experiment from frozen stocks. This compound solutions, especially in aqueous media, should be used immediately.[1]

Issue 2: Difficulty in assessing ATM inhibition via Western Blotting for phosphorylated proteins (e.g., pATM, pCHK2).

  • Potential Cause 1: Dephosphorylation of proteins during sample preparation.

    • Solution: Work quickly and keep samples on ice. Use lysis buffers supplemented with a cocktail of phosphatase and protease inhibitors.[6]

  • Potential Cause 2: Low abundance of phosphorylated protein.

    • Solution: Stimulate the ATM pathway with a DNA-damaging agent (e.g., ionizing radiation or a radiomimetic drug like bleomycin) to increase the levels of phosphorylated ATM and its substrates.[2]

  • Potential Cause 3: High background obscuring the signal.

    • Solution: When blocking the membrane, use 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can increase background.[6] Also, ensure thorough washing steps.

  • Potential Cause 4: Incorrect antibody usage.

    • Solution: Use antibodies specifically validated for detecting the phosphorylated form of the target protein. Ensure you are using the recommended antibody dilutions and incubation conditions. Run a positive control to confirm antibody activity.

Data Presentation

Table 1: Potency and Selectivity of this compound

KinaseIC50 (nM)
ATM0.25
DNA-PK>10,000
mTOR>10,000
PI3Kα>10,000
ATR>10,000

This table summarizes the high potency and selectivity of this compound for ATM kinase over other related kinases from in vitro assays.[2]

Table 2: Representative Data for Synergistic Effect of this compound with Chemotherapy

Cell LineTreatmentGrowth Inhibition (%)Bliss ExcessSynergy Classification
FaDuThis compound (1 µM)15
PARP Inhibitor (IC20)20
This compound + PARP Inhibitor650.38Synergistic
A549This compound (1 µM)10
Topoisomerase I Inhibitor (IC20)25
This compound + Topo I Inhibitor700.42Synergistic

This table presents representative data illustrating the synergistic effect of this compound in combination with a PARP inhibitor and a topoisomerase I inhibitor in different cancer cell lines. The Bliss excess value, where a positive value indicates synergy, is calculated based on the Bliss independence model.[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergy using a Cell Viability Assay

This protocol outlines a method to determine the synergistic effect of this compound and a chemotherapeutic agent on cancer cell viability.

1. Materials:

  • Cancer cell line of interest
  • Complete cell culture medium
  • This compound (stock solution in DMSO)
  • Chemotherapeutic agent (e.g., PARP inhibitor, topoisomerase I inhibitor; stock solution in appropriate solvent)
  • 96-well plates
  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete cell culture medium.
  • Single Agent Treatment: To determine the IC50 of each agent individually, treat cells with a range of concentrations of this compound or the chemotherapeutic agent alone.
  • Combination Treatment: To assess synergy, treat cells with a matrix of concentrations of this compound and the chemotherapeutic agent. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values or to use a fixed concentration of this compound (e.g., 1 µM) with varying concentrations of the chemotherapeutic agent.
  • Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).
  • Viability Assessment: At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
  • Data Analysis:
  • Calculate the percentage of cell growth inhibition for each treatment relative to the vehicle-treated control.
  • Determine the IC50 values for the single agents.
  • Calculate the Combination Index (CI) using software like CompuSyn or by applying the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
  • Alternatively, calculate the Bliss excess using the formula: E_excess = E_observed - (E1 + E2 - E1*E2), where E is the fractional inhibition. A positive Bliss excess value indicates synergy.[2]

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (DSB) MRN MRN Complex DNA_Damage->MRN Recruits Chemotherapy Chemotherapy (e.g., Topoisomerase Inh.) Chemotherapy->DNA_Damage PARP_Inhibitor PARP Inhibitor DNA_Repair DNA Repair PARP_Inhibitor->DNA_Repair Inhibits ATM_inactive ATM (inactive) MRN->ATM_inactive Activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 BRCA1 BRCA1 ATM_active->BRCA1 This compound This compound This compound->ATM_active Inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis BRCA1->DNA_Repair

Caption: ATM Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_drugs Prepare Serial Dilutions of this compound and Chemotherapy overnight_incubation->prepare_drugs control Vehicle Control prepare_drugs->control m3541_alone This compound Alone prepare_drugs->m3541_alone chemo_alone Chemotherapy Alone prepare_drugs->chemo_alone combination This compound + Chemotherapy (Dose Matrix) prepare_drugs->combination incubation_72h Incubate for 72-120 hours control->incubation_72h m3541_alone->incubation_72h chemo_alone->incubation_72h combination->incubation_72h viability_assay Perform Cell Viability Assay incubation_72h->viability_assay data_analysis Data Analysis viability_assay->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 synergy Calculate Combination Index (CI) or Bliss Excess data_analysis->synergy end End ic50->end synergy->end

Caption: Workflow for In Vitro Synergy Assessment.

References

M3541 Technical Support Center: Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral administration of the ATM inhibitor M3541 in mice. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, with an IC50 of 0.25 nM.[1][2][3] It plays a crucial role in the cellular response to DNA double-strand breaks (DSBs).[4] By inhibiting ATM, this compound can prevent DNA damage repair, making cancer cells more susceptible to treatments like radiotherapy and certain chemotherapies.[4][5] It is widely used in preclinical cancer research to investigate the therapeutic potential of ATM inhibition.

Q2: What are the main challenges when formulating this compound for oral administration in mice?

The primary challenge with this compound is its poor aqueous solubility.[2][6] This necessitates the use of co-solvents and vehicles to create a stable and homogenous suspension or solution suitable for oral gavage. Ensuring consistent and accurate dosing can be difficult if the compound precipitates out of the formulation.

Q3: What are the recommended vehicles for oral administration of this compound in mice?

Several vehicles have been successfully used to formulate this compound for oral administration in mice. Common formulations include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[1] The choice of vehicle can depend on the desired concentration, dosing volume, and study duration.

Q4: Are there any known toxicity concerns with the vehicles used for this compound?

While the vehicles themselves are generally considered safe for short-term studies, high concentrations of some solvents like DMSO can cause localized irritation or systemic toxicity in mice, especially with chronic administration. It is recommended to keep the proportion of DMSO in the final working solution as low as possible, ideally below 2% if the animal is weak.[1] Researchers should always conduct pilot studies to assess the tolerability of the chosen vehicle in their specific mouse strain and experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound does not fully dissolve in the vehicle. Insufficient solvent power of the vehicle.- Gently heat the solution and/or use sonication to aid dissolution.[1]- Increase the proportion of the primary solvent (e.g., DMSO) in the initial stock solution before further dilution.- Try a different vehicle composition from the recommended protocols.
The formulation precipitates after preparation or during storage. The compound has reached its saturation point in the vehicle.- Prepare the formulation fresh before each administration.- If temporary storage is necessary, store at an appropriate temperature and visually inspect for precipitation before use. Re-dissolve with gentle warming and sonication if needed.- Consider preparing a less concentrated formulation and increasing the dosing volume, if permissible for the experiment.
Mice show signs of distress after oral gavage (e.g., lethargy, ruffled fur). The vehicle may be causing toxicity or irritation.- Reduce the concentration of co-solvents like DMSO in the formulation.[1]- Decrease the total dosing volume.- Consider an alternative, less stressful administration method if the experimental design allows, such as voluntary oral administration in a flavored jelly.[7]
Inconsistent experimental results between animals. Inaccurate dosing due to an inhomogeneous formulation.- Ensure the formulation is a clear solution or a well-mixed, homogenous suspension before each gavage.- If using a suspension, vortex the stock solution immediately before drawing each dose to ensure uniform particle distribution.

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation and administration of this compound.

Table 1: this compound Solubility in Different Vehicles

Vehicle Composition Achievable Concentration Resulting Solution Reference
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.46 mg/mLClear solution[1]
10% DMSO, 90% Corn Oil≥ 0.46 mg/mLClear solution[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.45 mg/mLClear solution[1]
DMSO11 mg/mLClear solution[2]
Ethanol3 mg/mL-[2]
WaterInsoluble-[2]

Table 2: Reported Doses of this compound for Oral Administration in Mice

Dose Study Context Reference
82.5 mg/kgTumor static concentration[8]
100 mg/kgIn combination with radiation in xenograft models[5]
50 mg/kgMaximum nonlethal dose in an acute toxicity study[6]

Experimental Protocols

Protocol 1: Formulation using PEG300 and Tween-80

This protocol is adapted from a method that yields a clear solution.[1]

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 4.5 mg of this compound in 1 mL of DMSO to get a 4.5 mg/mL stock solution.

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300. For a 1 mL final volume, add 100 µL of the 4.5 mg/mL DMSO stock to 400 µL of PEG300.

  • Mix thoroughly until the solution is uniform.

  • Add Tween-80 to the mixture. For a 1 mL final volume, add 50 µL of Tween-80.

  • Mix again until the solution is clear and homogenous.

  • Add saline to reach the final desired volume. For a 1 mL final volume, add 450 µL of saline.

  • Vortex the final solution before administration. This formulation will have a final this compound concentration of 0.45 mg/mL.

Protocol 2: Formulation using SBE-β-CD

This protocol is suitable for achieving a clear solution and is an alternative to PEG-based formulations.[1]

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 4.6 mg of this compound in 1 mL of DMSO to get a 4.6 mg/mL stock solution.

  • In a separate tube, prepare a 20% SBE-β-CD solution in saline.

  • Add the DMSO stock solution to the SBE-β-CD solution. For a 1 mL final volume, add 100 µL of the 4.6 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until a clear solution is formed. This formulation will have a final this compound concentration of 0.46 mg/mL.

Visualizations

M3541_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates This compound This compound This compound->ATM_active inhibits pCHK2 p-CHK2 CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest DNARepair DNA Repair pCHK2->DNARepair Apoptosis Apoptosis pCHK2->Apoptosis

Caption: this compound inhibits ATM activation, blocking downstream signaling for DNA repair.

Formulation_Workflow cluster_prep Preparation cluster_admin Administration start Weigh this compound Powder dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg mix1 Mix add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix add_tween->mix2 add_saline Add Saline (Final Volume) mix2->add_saline vortex Vortex add_saline->vortex final_formulation Homogenous Formulation vortex->final_formulation draw_dose Draw Calculated Dose final_formulation->draw_dose gavage Oral Gavage to Mouse draw_dose->gavage observe Observe Animal Post-Dosing gavage->observe

Caption: Workflow for preparing and orally administering this compound to mice.

References

Interpreting unexpected results in M3541 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M3541 in their experiments. The information is tailored for scientists and drug development professionals to interpret unexpected results and refine their experimental approach.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase.[1][2][3] Its core function is to suppress the repair of DNA double-strand breaks (DSBs), a critical process for cell survival after DNA damage.[2][4] By inhibiting ATM, this compound prevents the activation of downstream signaling pathways involved in DNA damage checkpoint activation and repair, ultimately leading to increased tumor cell apoptosis when combined with DNA-damaging agents.[5]

Q2: How selective is this compound?

This compound exhibits high selectivity for ATM kinase. Studies have shown negligible inhibition against closely related kinases such as ataxia telangiectasia and Rad3-related (ATR), DNA-dependent protein kinase (DNA-PK), and isoforms of phosphoinositide 3-kinase (PI3K).[1]

Q3: What is the recommended solvent and storage for this compound?

This compound can be dissolved in DMSO.[4] For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[2]

Q4: In which experimental models has this compound shown efficacy?

Preclinical studies have demonstrated that this compound sensitizes various human cancer cell lines and xenograft models to ionizing radiation and topoisomerase inhibitors.[1][6][7] In these models, this compound in combination with radiation has led to complete tumor regression.[7]

Troubleshooting Guide

This section addresses specific unexpected results that researchers may encounter during their this compound experiments.

Issue 1: No significant sensitization to radiotherapy or chemotherapy observed.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inactive this compound Compound Verify the proper storage of the this compound stock solution.[2] Prepare a fresh dilution from a new stock vial.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A concentration of 1 µmol/L has been shown to effectively inhibit IR-induced ATM signaling.[8]
Incorrect Timing of Administration Administer this compound prior to the DNA-damaging agent. Pre-treatment for 1 hour before exposure to ionizing radiation has been shown to be effective.[6][8]
Cell Line Resistance Investigate if the cell line has mutations in the ATM signaling pathway or expresses high levels of drug efflux pumps. Consider using a different cell line with a known functional ATM pathway.
Assay-Specific Issues Ensure the chosen cell viability or clonogenic assay is sensitive enough to detect changes in cell survival. Optimize assay parameters such as cell seeding density and incubation time.
Issue 2: High background or inconsistent results in Western blot for p-CHK2.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Antibody Quality Validate the specificity of the primary antibody for phosphorylated CHK2 (Thr68). Run appropriate positive and negative controls.
Insufficient ATM Activation Ensure that the DNA-damaging agent (e.g., ionizing radiation, bleomycin) is used at a dose sufficient to induce a robust ATM response.[6]
Timing of Lysate Collection Collect cell lysates at the optimal time point post-treatment to observe peak phosphorylation of CHK2. This can range from 3 to 6 hours after treatment.[6]
Sample Preparation Use phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of target proteins during sample preparation.
Western Blot Technique Optimize blocking conditions and antibody concentrations. Ensure proper washing steps to reduce background noise.

Experimental Protocols

Protocol 1: In Vitro ATM Signaling Inhibition Assay

This protocol details the methodology to assess the inhibition of ATM signaling by this compound using Western blotting for phosphorylated CHK2 (p-CHK2).

  • Cell Culture: Plate A549 cells and allow them to adhere overnight.

  • This compound Treatment: Pre-treat the cells with increasing concentrations of this compound for 1 hour.

  • Induction of DNA Damage: Expose the cells to 5 Gy of ionizing radiation (IR).

  • Cell Lysis: After 6 hours of incubation post-IR, prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis to detect levels of p-CHK2 (Thr68) and total CHK2.

Protocol 2: Clonogenic Survival Assay

This protocol outlines the methodology to evaluate the radiosensitizing effect of this compound.

  • Cell Seeding: Seed cells at a low density in 6-well plates.

  • This compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., 1 µmol/L) for 1 hour.

  • Irradiation: Irradiate the cells with a range of doses of ionizing radiation.

  • Incubation: Remove the this compound-containing medium, wash the cells, and incubate for 10-14 days to allow for colony formation.

  • Colony Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.

Visualizations

M3541_Signaling_Pathway cluster_0 Cellular Response to DNA Double-Strand Breaks DNA_DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates This compound This compound This compound->ATM inhibits pCHK2 p-CHK2 (Active) Repair DNA Repair & Cell Cycle Arrest pCHK2->Repair initiates

Caption: this compound inhibits ATM kinase, preventing downstream signaling for DNA repair.

Troubleshooting_Workflow cluster_1 Troubleshooting Unexpected Results Start Unexpected Result: No Sensitization Effect Check_Compound Verify this compound Activity (Fresh Stock) Start->Check_Compound Optimize_Dose Perform Dose-Response Experiment Check_Compound->Optimize_Dose If active Check_Timing Confirm Pre-Treatment Time Optimize_Dose->Check_Timing If no effect Evaluate_Cells Assess Cell Line Characteristics Check_Timing->Evaluate_Cells If timing is correct Review_Assay Optimize Assay Parameters Evaluate_Cells->Review_Assay If cell line is appropriate Resolved Issue Resolved Review_Assay->Resolved

Caption: A logical workflow for troubleshooting the lack of this compound-induced sensitization.

References

How to minimize M3541 toxicity in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of M3541 in preclinical models, with a focus on minimizing potential toxicities through careful experimental design and monitoring.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical protein in the DNA Damage Response (DDR) pathway, specifically in repairing DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the repair of DNA damage, which can lead to the death of cancer cells, particularly when combined with DNA-damaging agents like radiotherapy or certain chemotherapies.

Q2: What is the reported toxicity of this compound in preclinical models?

A2: In published preclinical xenograft studies, this compound, when used in combination with fractionated radiotherapy, was reported to be well-tolerated. Specifically, no dermatitis or visible skin reactions were observed in the animal models during the treatment and follow-up periods. This suggests a favorable local toxicity profile at efficacious doses in these specific experimental settings.

Q3: Why was the clinical development of this compound discontinued?

A3: The Phase I clinical trial of this compound in combination with palliative radiotherapy was terminated early. The primary reasons for discontinuation were a non-optimal pharmacokinetic (PK) profile and the absence of a clear dose-response relationship in patients.[1][2] It was not primarily due to severe or unmanageable toxicity.[1][2]

Q4: What are the potential, theoretically-possible toxicities of ATM inhibitors?

A4: As a class of drugs, ATM inhibitors could potentially sensitize normal rapidly dividing tissues to the effects of DNA-damaging agents. Therefore, careful monitoring for effects on hematological parameters (e.g., neutropenia, thrombocytopenia) and gastrointestinal tissues is warranted in any new preclinical model or combination therapy. Prompt recognition and management of adverse events are crucial for maintaining adequate treatment exposure.

Q5: Is this compound cytotoxic as a standalone agent?

A5: this compound is generally not cytotoxic on its own to cancer cell lines. Its primary mechanism is to sensitize cancer cells to the effects of DNA-damaging treatments like radiotherapy and certain chemotherapies.

Troubleshooting Guide: Preventing and Managing Potential Toxicities

While this compound has shown a good safety profile in specific preclinical models, it is crucial to implement rigorous monitoring and proactive management strategies in your experiments.

Potential Issue Possible Cause Recommended Action
Unexpected Weight Loss or Reduced Activity in Animals - Formulation/vehicle intolerance- Off-target effects at high doses- Synergistic toxicity with combination agent- Conduct a vehicle-only tolerability study.- Perform a dose-range finding study to establish the Maximum Tolerated Dose (MTD).- Implement daily health monitoring (body weight, food/water intake, clinical signs).- If signs of toxicity appear, consider dose reduction or less frequent dosing schedule.
Local Skin Reaction at Radiation Site - Enhanced radiosensitization of normal tissue- While not reported in key this compound studies, this is a theoretical risk for ATM inhibitors.- Closely monitor the irradiated skin for erythema, desquamation, or ulceration.- Fractionate the radiation dose as per established protocols.- Consider topical supportive care as advised by a veterinarian.
Abnormal Hematology Results (e.g., neutropenia, thrombocytopenia) - On-target effect on hematopoietic stem/progenitor cells- Collect blood samples for Complete Blood Count (CBC) analysis at baseline, during, and after treatment.- If significant myelosuppression is observed, consider dose reduction or supportive care (e.g., growth factors), in consultation with veterinary staff.
Poor Compound Exposure or High Variability - Suboptimal formulation- Issues with oral gavage technique- Use a recommended formulation (see Experimental Protocols).- Ensure the formulation is a homogenous and stable suspension/solution.- Ensure proper training and consistency in oral gavage administration.

Data Presentation

Table 1: Summary of this compound Preclinical Dosing and Outcomes in Xenograft Models

Tumor Model This compound Dose (oral) Combination Therapy Reported Toxicity Outcome
FaDu (human head and neck cancer)10, 50, or 200 mg/kgFractionated radiotherapy (2 Gy/day for 5 days)No dermatitis or visible skin reaction observed.Dose-dependent enhancement of radiotherapy efficacy.
NCI-H1975, Capan-1Not specified in detailFractionated radiotherapyNo dermatitis or visible skin reaction observed.Complete tumor regression maintained for over 130 days.
NCI-H460 (radiotherapy insensitive)Not specified in detailFractionated radiotherapyNo dermatitis or visible skin reaction observed.Strong enhancement of radiotherapy response.

Experimental Protocols

Protocol 1: In Vivo Efficacy and Tolerability Study of this compound with Radiotherapy

1. Animal Model:

  • Immunocompromised mice (e.g., nude or NSG) bearing subcutaneous human tumor xenografts (e.g., FaDu).

2. This compound Formulation and Dosing:

  • Formulation: Prepare this compound in a vehicle suitable for oral administration. A common formulation for preclinical studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Alternatively, a suspension in 0.5% methylcellulose can be used.

  • Preparation:

    • Dissolve this compound in DMSO first.

    • Add PEG300 and Tween-80, and mix thoroughly.

    • Add saline to the final volume and vortex to ensure a clear solution or fine suspension.

    • Prepare fresh daily.

  • Dosing: Administer this compound orally (e.g., via gavage) at a predetermined dose (e.g., 25-100 mg/kg). The biologically effective daily dose in humans was estimated based on a tumor static concentration of 82.5 mg/kg in mice.[1]

3. Combination with Radiotherapy:

  • Administer this compound approximately 60-90 minutes before each radiation fraction.

  • Deliver focal radiotherapy to the tumor using a shielded irradiator (e.g., 2 Gy per fraction for 5 consecutive days).

4. Monitoring Plan:

  • Daily:

    • Clinical observation for signs of distress (e.g., lethargy, hunched posture, rough coat).

    • Body weight measurement.

    • Food and water consumption.

  • Weekly:

    • Tumor volume measurement (using calipers).

  • At Baseline, Mid-point, and End of Study:

    • Blood collection for Complete Blood Count (CBC) and serum chemistry analysis.

  • End of Study:

    • Necropsy and collection of major organs (e.g., liver, spleen, kidney, bone marrow, gastrointestinal tract, and irradiated skin) for histopathological analysis.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

1. Objective: To confirm target engagement of this compound in vivo.

2. Procedure:

  • At selected time points after this compound and radiation treatment, collect tumor and/or peripheral blood mononuclear cells (PBMCs).

  • Prepare tissue or cell lysates.

  • Perform Western blot analysis to assess the phosphorylation status of ATM downstream targets, such as CHK2 (pCHK2 T68). A reduction in pCHK2 levels indicates ATM inhibition.

Mandatory Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break ATM_dimer ATM (inactive dimer) DNA_DSB->ATM_dimer activates ATM_monomer ATM (active monomer) ATM_dimer->ATM_monomer CHK2 CHK2 ATM_monomer->CHK2 phosphorylates pCHK2 p-CHK2 (active) CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest DNARepair DNA Repair pCHK2->DNARepair Apoptosis Apoptosis pCHK2->Apoptosis This compound This compound This compound->ATM_monomer inhibits

Caption: ATM Signaling Pathway and this compound Inhibition.

Preclinical_Workflow Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Phase: - Daily this compound (oral) - Fractionated Radiotherapy Randomization->Treatment Monitoring Daily Monitoring: - Body Weight - Clinical Signs Treatment->Monitoring Tumor_Measurement Weekly Tumor Measurement Treatment->Tumor_Measurement Endpoint Endpoint Criteria Met Monitoring->Endpoint Tumor_Measurement->Endpoint Analysis Efficacy & Toxicity Analysis: - Tumor Growth Inhibition - Histopathology - Biomarkers Endpoint->Analysis End End Analysis->End Toxicity_Troubleshooting Observe_Adverse_Event Adverse Event Observed (e.g., >15% weight loss) Is_Vehicle_Related Is it vehicle-related? Observe_Adverse_Event->Is_Vehicle_Related Is_Dose_Related Is it dose-related? Is_Vehicle_Related->Is_Dose_Related No Check_Vehicle_Control Check Vehicle Control Group Is_Vehicle_Related->Check_Vehicle_Control Yes Compare_Dose_Groups Compare low vs. high dose groups Is_Dose_Related->Compare_Dose_Groups Yes Consult_Vet Consult Veterinarian for Supportive Care Is_Dose_Related->Consult_Vet No Run_Tolerability_Study Action: Run new vehicle tolerability study Check_Vehicle_Control->Run_Tolerability_Study Refine_Protocol Refine Experimental Protocol Run_Tolerability_Study->Refine_Protocol Reduce_Dose Action: Reduce dose or dosing frequency Compare_Dose_Groups->Reduce_Dose Reduce_Dose->Refine_Protocol Consult_Vet->Refine_Protocol

References

Validation & Comparative

M3541 vs. KU-55933: A Comparative Guide to Two Potent ATM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent ATM inhibitors, M3541 and KU-55933. The information presented is based on available preclinical data to assist researchers in selecting the appropriate tool for their studies in DNA damage response and cancer therapy.

Introduction to ATM Inhibition

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs).[1] Upon activation, ATM orchestrates a complex signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3][4][5] Inhibition of ATM has emerged as a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.[6][7] This guide focuses on two key ATM inhibitors: this compound, a novel and highly potent inhibitor, and KU-55933, a well-characterized and widely used research compound.

Performance Comparison: this compound vs. KU-55933

This compound and KU-55933 are both ATP-competitive inhibitors of ATM kinase. However, they exhibit notable differences in potency and selectivity.

Potency

This compound demonstrates exceptional potency against ATM with a reported IC50 value as low as 0.25 nM in cell-free assays.[4][8] In contrast, KU-55933 has a reported IC50 for ATM of 12.9 nM.[9][10] This suggests that this compound is approximately 50-fold more potent than KU-55933 in inhibiting ATM kinase activity in vitro.

Selectivity

High selectivity is a critical attribute for a chemical probe or a therapeutic candidate to minimize off-target effects. This compound has been shown to be remarkably selective for ATM. One study reported that this compound has an IC50 of greater than 100 nM for 99.3% of 292 human kinases investigated.[6] It shows negligible inhibition against closely related kinases such as ATR, DNA-dependent protein kinase (DNA-PK), PI3K isoforms, and mTOR.[6]

KU-55933 is also selective for ATM but to a lesser extent compared to this compound. It has been reported to inhibit DNA-PK, PI3K, and mTOR at higher concentrations, with IC50 values of 2.5 µM, 16.6 µM, and 9.3 µM, respectively.[8]

The following table summarizes the available quantitative data for a direct comparison of the two inhibitors.

Parameter This compound KU-55933 Reference(s)
ATM IC50 0.25 nM12.9 nM[4][9][10]
ATM Ki Not Reported2.2 nM[9][11]
Selectivity
vs. DNA-PK>100 nM (negligible inhibition)2,500 nM (2.5 µM)[6][8]
vs. ATR>100 nM (negligible inhibition)>100,000 nM (>100 µM)[5][6]
vs. mTOR>100 nM (negligible inhibition)9,300 nM (9.3 µM)[6][8]
vs. PI3K>100 nM (negligible inhibition)16,600 nM (16.6 µM)[6][8]

ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the points of inhibition by this compound and KU-55933.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive Inactive ATM (dimer) MRN->ATM_inactive activates ATM_active Active ATM (monomer) ATM_inactive->ATM_active autophosphorylation (Ser1981) CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 KAP1 KAP1 ATM_active->KAP1 Inhibitors This compound / KU-55933 Inhibitors->ATM_active p_CHK2 p-CHK2 (Thr68) CHK2->p_CHK2 p_p53 p-p53 (Ser15) p53->p_p53 p_KAP1 p-KAP1 (Ser824) KAP1->p_KAP1 CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p_CHK2->CellCycleArrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis DNARepair DNA Repair p_KAP1->DNARepair

Diagram 1: ATM Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ATM inhibitors.

In Vitro ATM Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on ATM kinase activity.

In_Vitro_ATM_Kinase_Assay_Workflow start Start immunoprecipitate 1. Immunoprecipitate ATM from HeLa nuclear extract start->immunoprecipitate prepare_reaction 2. Prepare reaction mix: - ATM-Sepharose beads - Substrate (GST-p53) - Assay Buffer - Inhibitor (this compound or KU-55933) immunoprecipitate->prepare_reaction incubate_pre 3. Pre-incubate at 37°C prepare_reaction->incubate_pre add_atp 4. Add ATP to initiate reaction incubate_pre->add_atp incubate_reaction 5. Incubate at 37°C add_atp->incubate_reaction stop_reaction 6. Stop reaction and separate supernatant incubate_reaction->stop_reaction elisa 7. Perform ELISA to detect phosphorylated substrate (p-p53 Ser15) stop_reaction->elisa detect 8. Add HRP-conjugated secondary antibody and chemiluminescent substrate elisa->detect readout 9. Measure chemiluminescence detect->readout end End readout->end

Diagram 2: Workflow for In Vitro ATM Kinase Assay.

Protocol Details:

  • ATM Immunoprecipitation: ATM is immunoprecipitated from HeLa nuclear extracts using an anti-ATM antibody.

  • Reaction Setup: In a 96-well plate, the immunoprecipitated ATM-containing Sepharose beads are incubated with 1 µg of a substrate, such as GST-p53 (N-terminal 66 amino acids), in an ATM assay buffer (e.g., 25 mM HEPES pH 7.4, 75 mM NaCl, 3 mM MgCl2, 2 mM MnCl2, 50 µM Na3VO4, 500 µM DTT, and 5% v/v glycerol). The inhibitor (this compound or KU-55933) at various concentrations is added at this stage.[8]

  • Pre-incubation: The reaction mixture is pre-incubated at 37°C for 10 minutes with gentle shaking.[8]

  • Reaction Initiation: ATP is added to a final concentration of 50 µM to start the kinase reaction.[8]

  • Incubation: The reaction is allowed to proceed for 1 hour at 37°C.[8]

  • Detection: The amount of phosphorylated substrate is quantified using an ELISA with an antibody specific for the phosphorylated residue (e.g., phospho-p53 Ser15). The signal is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.[8]

Western Blot Analysis of ATM Signaling

This method is employed to assess the effect of the inhibitors on the phosphorylation of ATM and its downstream targets in a cellular context.

Western_Blot_Workflow start Start cell_culture 1. Culture cells (e.g., A549) to desired confluency start->cell_culture treat_inhibitor 2. Pre-treat cells with this compound or KU-55933 for 1 hour cell_culture->treat_inhibitor induce_dsb 3. Induce DNA double-strand breaks (e.g., ionizing radiation or bleomycin) treat_inhibitor->induce_dsb incubate_post_dsb 4. Incubate for a specified time (e.g., 1-6 hours) induce_dsb->incubate_post_dsb cell_lysis 5. Lyse cells and collect protein extracts incubate_post_dsb->cell_lysis quantify_protein 6. Quantify protein concentration cell_lysis->quantify_protein sds_page 7. Separate proteins by SDS-PAGE quantify_protein->sds_page transfer 8. Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block 9. Block the membrane to prevent non-specific binding transfer->block primary_ab 10. Incubate with primary antibodies (e.g., p-ATM, p-CHK2, p-p53) block->primary_ab secondary_ab 11. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect 12. Detect signal using a chemiluminescent substrate secondary_ab->detect end End detect->end

Diagram 3: Workflow for Western Blot Analysis.

Protocol Details:

  • Cell Culture and Treatment: Cancer cell lines (e.g., A549) are cultured to approximately 80% confluency. Cells are then pre-treated with the ATM inhibitor or vehicle control for 1 hour.[1][12]

  • DNA Damage Induction: DNA double-strand breaks are induced by treating the cells with ionizing radiation (e.g., 5 Gy) or a radiomimetic agent like bleomycin.[1][12]

  • Cell Lysis: After a post-irradiation incubation period (e.g., 1-6 hours), cells are washed with PBS and lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-ATM (Ser1981), phospho-CHK2 (Thr68), phospho-p53 (Ser15), and total protein levels as loading controls). Following incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.[1][12]

Conclusion

Both this compound and KU-55933 are valuable tools for studying the ATM signaling pathway. This compound stands out for its superior potency and selectivity, making it an excellent candidate for studies requiring highly specific inhibition of ATM. KU-55933, being a more established compound, has a larger body of literature supporting its use and can be a suitable choice for various research applications. The selection between these two inhibitors should be guided by the specific requirements of the experiment, including the desired potency, the need for high selectivity, and the experimental context. It is important to note that a phase I clinical trial of this compound was discontinued due to a lack of dose-response and a non-optimal pharmacokinetic profile.[4] No further clinical development of this compound was pursued.[4]

References

Mechanism of Action: Targeting the DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Preclinical ATM Inhibitors: M3541 and M4076

This guide provides a detailed comparison of two potent and selective Ataxia Telangiectasia-Mutated (ATM) kinase inhibitors, this compound and M4076, based on available preclinical research data. Both compounds, developed from a novel 1,3-dihydro-imidazo[4,5-c]quinolin-2-one chemical class, have been investigated for their potential to enhance the efficacy of DNA double-strand break (DSB) inducing cancer therapies like radiotherapy.[1][2]

ATM kinase is a critical regulator of the cellular response to DNA double-strand breaks (DSBs), which can be induced by ionizing radiation (IR) or certain chemotherapies.[1] Upon activation, ATM phosphorylates a cascade of downstream targets, including CHK2, KAP1, and p53, to initiate cell cycle checkpoints and promote DNA repair.[3] By arresting the cell cycle, ATM provides time for the cell to repair the damage before proceeding with division, thus protecting cancer cells from the lethal effects of DSB-inducing treatments.[1][4]

Both this compound and M4076 are ATP-competitive inhibitors that potently and selectively block the kinase activity of ATM.[3][5] This inhibition prevents the activation of downstream signaling, thereby abrogating the DNA damage checkpoint, suppressing DSB repair, and ultimately sensitizing cancer cells to the effects of therapies like radiotherapy.[4][6][7] This mechanism leads to an accumulation of unrepaired DNA damage, driving cancer cells into apoptosis.[4]

ATM_Signaling_Pathway cluster_0 Cellular Stress cluster_1 DNA Damage Response cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Ionizing_Radiation Ionizing Radiation / Chemotherapy DSB DNA Double-Strand Breaks (DSBs) Ionizing_Radiation->DSB ATM ATM Kinase DSB->ATM activates pATM p-ATM ATM->pATM Inhibitors This compound / M4076 Inhibitors->pATM inhibit CHK2 CHK2 pATM->CHK2 phosphorylates p53 p53 pATM->p53 phosphorylates KAP1 KAP1 pATM->KAP1 phosphorylates pCHK2 p-CHK2 CHK2->pCHK2 pp53 p-p53 p53->pp53 pKAP1 p-KAP1 KAP1->pKAP1 Checkpoint Cell Cycle Checkpoint Activation pCHK2->Checkpoint pp53->Checkpoint Repair DNA Repair pKAP1->Repair Apoptosis Apoptosis (in sensitized cells) Checkpoint->Apoptosis inhibition leads to Survival Cell Survival Checkpoint->Survival Repair->Apoptosis inhibition leads to Repair->Survival

Caption: ATM signaling pathway and inhibition by this compound/M4076.

Comparative In Vitro Potency and Selectivity

Both this compound and M4076 demonstrate sub-nanomolar potency against ATM kinase. Their selectivity was assessed against other closely related PI3K-related kinases (PIKKs), including ATR, DNA-PK, and mTOR, revealing a high degree of specificity for ATM.

Target KinaseThis compound IC₅₀ (nM)M4076 IC₅₀ (nM)
ATM 0.25 [3][6][7]< 1 [5][8]
ATR>10,00010,000[8]
DNA-PK600600[8]
mTOR>30,000>30,000[8]
PI3K isoforms>30,0008,780 to >30,000[8]
Table 1: In vitro potency and selectivity of this compound and M4076 against key PIKK family kinases.

Preclinical In Vivo Efficacy

The primary preclinical application for both inhibitors has been as sensitizing agents for radiotherapy. In vivo studies in xenograft models of human cancer have shown that both this compound and M4076, when administered orally in combination with ionizing radiation, lead to significantly enhanced antitumor activity, including complete tumor regressions.[1] M4076 was noted for achieving this effect at a substantially reduced dose compared to this compound, establishing it as the preferred candidate for clinical investigation.[1]

ParameterThis compoundM4076
Cancer Model FaDu (Head and Neck)[1][9]FaDu (Head and Neck)[1][10]
Treatment Regimen 100 mg/kg orally + 2 Gy IR (single dose)[1][9]25 mg/kg orally + 2 Gy IR (single dose)[1]
Primary Outcome Strong inhibition of pCHK2 phosphorylation.[1][9]Strong inhibition of p-ATM and p-CHK2.[1][10]
Cancer Model FaDu, SW620, NCI-H460, A549[1][9]FaDu, NCI-H1975[10]
Treatment Regimen 10-200 mg/kg + Fractionated IR (2 Gy x 5 days)[1][9]12.5-50 mg/kg + Fractionated IR (2 Gy x 5 days)[10]
Primary Outcome Dose-dependent tumor growth inhibition and regressions.[1]Dose-dependent tumor growth inhibition and regressions.[10]
Cancer Model SW620 (Colorectal)MiaPaCa2 (Pancreatic), MV4-11 (AML)
Combination Agent Irinotecan[1]ATR inhibitor (M4344)[11]
Primary Outcome Marked combination benefit and tumor growth inhibition.[1]Complete tumor growth inhibition (MiaPaCa2).[11]
Table 2: Summary of key in vivo preclinical efficacy studies for this compound and M4076.

Pharmacological Properties

While detailed pharmacological data is limited in the public domain, reports indicate that M4076 possesses superior pharmacological properties, including increased aqueous solubility, which contributes to its enhanced in vivo efficacy at lower doses.[1][8]

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol describes a representative experiment to evaluate the efficacy of an ATM inhibitor in combination with ionizing radiation in a mouse xenograft model.

Xenograft_Workflow cluster_groups Treatment Groups start Start implant Implant Human Tumor Cells (e.g., FaDu) into Immunodeficient Mice start->implant growth Allow Tumors to Grow to Palpable Size (e.g., 100-200 mm³) implant->growth randomize Randomize Mice into Treatment Groups (n=10/group) growth->randomize Vehicle Vehicle Control randomize->Vehicle ATM_i ATM Inhibitor Only (e.g., M4076, 25 mg/kg, p.o.) randomize->ATM_i IR_only Radiation Only (e.g., 2 Gy/day x 5 days) randomize->IR_only Combo Combination: ATM Inhibitor + Radiation randomize->Combo treat Administer Treatment According to Regimen (ATM inhibitor given 10-30 min before IR) monitor Monitor Tumor Volume and Body Weight (2-3 times/week) treat->monitor endpoint Continue Monitoring until Endpoint (e.g., 70 days or tumor volume limit) monitor->endpoint analyze Analyze Data: Tumor Growth Inhibition, Regressions, Survival endpoint->analyze end End analyze->end

Caption: Workflow for a preclinical in vivo xenograft study.
  • Cell Line and Animal Model: FaDu human head and neck cancer cells are implanted subcutaneously into immunodeficient mice.[1][9]

  • Tumor Establishment: Tumors are allowed to grow to a mean size of approximately 100-200 mm³.[1]

  • Grouping: Mice are randomized into four groups: (1) Vehicle, (2) ATM inhibitor alone, (3) Ionizing Radiation (IR) alone, and (4) ATM inhibitor + IR.[9][10]

  • Dosing and Administration: The ATM inhibitor (e.g., this compound at 100 mg/kg or M4076 at 25 mg/kg) is administered orally 10-30 minutes before irradiation.[1][9][10]

  • Irradiation: A fractionated radiotherapy regimen is used, for example, 2 Gy of IR delivered daily for 5 consecutive days.[9][10]

  • Monitoring and Endpoints: Tumor volume and mouse body weight are measured 2-3 times per week for the duration of the study (e.g., up to 143 days).[10] The primary endpoint is tumor growth delay or regression.[1]

Western Blot for ATM Signaling Inhibition

This protocol is used to confirm the on-target effect of the ATM inhibitors by measuring the phosphorylation of downstream targets.

Western_Blot_Workflow start Start cell_culture Culture Cancer Cells (e.g., A549) start->cell_culture treatment Pre-treat cells with ATM inhibitor (e.g., 1 µM M4076) for 1 hour cell_culture->treatment irradiate Expose cells to Ionizing Radiation (e.g., 5 Gy) treatment->irradiate lyse Prepare whole-cell lysates at a specific time point (e.g., 1-6 hours post-IR) irradiate->lyse sds_page Separate proteins by size using SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane to prevent non-specific antibody binding transfer->block probe Probe with Primary Antibodies (e.g., anti-p-ATM, anti-p-CHK2, anti-total ATM, anti-Actin) block->probe wash_secondary Wash and incubate with secondary antibodies probe->wash_secondary detect Detect signal using chemiluminescence wash_secondary->detect analyze Analyze band intensity to quantify protein levels detect->analyze end End analyze->end

Caption: Standard workflow for a Western Blot experiment.
  • Cell Culture and Treatment: A549 cells are cultured and pre-treated with the ATM inhibitor (e.g., 1 µM M4076) for one hour.[1][2][10]

  • Induction of DNA Damage: Cells are exposed to 5 Gy of ionizing radiation to induce DSBs and activate the ATM pathway.[2][10]

  • Lysate Preparation: Whole-cell lysates are collected 1 to 6 hours after irradiation.[1][10]

  • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ATM, p-CHK2, p-KAP1, and total levels of these proteins as controls.[2]

  • Analysis: The levels of phosphorylated proteins are quantified to determine the extent of ATM pathway inhibition.[2]

Conclusion

Both this compound and M4076 are highly potent and selective preclinical ATM inhibitors that effectively sensitize cancer cells to DNA-damaging agents, particularly radiotherapy.[1] The key differentiator identified in preclinical studies is the superior pharmacological profile of M4076, which allows for comparable or greater in vivo efficacy at significantly lower doses than this compound.[1] This improved therapeutic window and pharmacological properties led to the selection of M4076 for further clinical investigation.[1]

References

M3541 vs. AZD0156: A Comparative Guide to Two Potent ATM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase have emerged as a promising strategy to enhance the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapies. ATM is a critical signaling kinase in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). Its inhibition can prevent cancer cells from repairing DNA damage, leading to cell death. This guide provides a detailed comparison of two notable ATM inhibitors: M3541 and AZD0156, focusing on their preclinical performance and key experimental data.

Overview and Clinical Status

This compound , developed by Merck KGaA, is a potent and highly selective ATP-competitive ATM inhibitor.[1] Preclinical studies demonstrated its ability to sensitize tumor cells to ionizing radiation and topoisomerase inhibitors.[2][3] However, a Phase I clinical trial of this compound in combination with palliative radiotherapy was terminated early due to a non-optimal pharmacokinetic profile and the absence of a dose-response relationship.[4] Consequently, further clinical development of this compound was discontinued.[4]

AZD0156 is a potent, selective, and orally bioavailable ATM inhibitor developed by AstraZeneca.[5][6] Preclinical data have shown that AZD0156 effectively abrogates radiation-induced ATM signaling and acts as a strong radiosensitizer.[7][8] Furthermore, it has demonstrated synergy with PARP inhibitors, such as olaparib, by impeding the repair of PARP inhibitor-induced DNA damage.[5][7] AZD0156 has been evaluated in Phase I clinical trials.[7][9]

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and AZD0156 based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundAZD0156
ATM IC50 < 1 nM[4][10]0.58 nM (in-cell assay)[7]
Selectivity >100 nM for 99.3% of 292 kinases investigated. Negligible inhibition against ATR, DNA-PK, PI3K isoforms, and mTOR.[4][10]>1,000-fold more selective for ATM over related kinases such as ATR, mTOR, and PI3K-alpha in cell assays.[7]
Table 2: Preclinical Efficacy
ApplicationThis compoundAZD0156
Radiosensitization Strongly enhanced antitumor activity of ionizing radiation in vivo, leading to complete tumor regression in xenograft models.[2][3]Potent radiosensitizer in vitro and enhances the tumor growth inhibitory effects of radiation in a lung xenograft model.[5][7]
Combination with Chemotherapy Synergistically potentiates topoisomerase inhibitors in vitro.[2]Potentiated the effects of the PARP inhibitor olaparib across lung, gastric, and breast cancer cell lines in vitro and in two patient-derived triple-negative breast cancer xenograft models.[5][7]

Signaling Pathways and Experimental Workflows

ATM Signaling in DNA Damage Response

The following diagram illustrates the central role of ATM in the DNA damage response pathway, which is the target of both this compound and AZD0156. Upon DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates This compound This compound This compound->ATM_active inhibits AZD0156 AZD0156 AZD0156->ATM_active inhibits CellCycle Cell Cycle Arrest (G1/S, S, G2/M checkpoints) CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair (Homologous Recombination) BRCA1->Repair

ATM Signaling Pathway in Response to DNA Double-Strand Breaks.

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and AZD0156.

In Vitro ATM Kinase Assay (for IC50 determination of this compound)
  • Principle: To measure the potency of this compound in directly inhibiting the kinase activity of ATM.

  • Methodology: The specific in vitro kinase assay used for this compound involved assessing its inhibitory effect on ATM kinase at or near the ATP Kₘ concentration. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined from concentration-response curves.[3]

Cellular Assay for ATM Inhibition (for IC50 determination of AZD0156)
  • Principle: To assess the ability of AZD0156 to inhibit ATM activity within a cellular context by measuring the phosphorylation of a downstream ATM substrate.

  • Methodology: HT29 cells were treated with AZD0156 for 1 hour before being subjected to irradiation to induce DNA damage and activate ATM. The inhibition of ATM auto-phosphorylation at serine 1981 was measured to determine the cellular IC50.[7]

Western Blotting for ATM Signaling (this compound)
  • Principle: To qualitatively and semi-quantitatively assess the inhibition of the ATM signaling cascade by this compound.

  • Methodology: A549 cells were pre-treated with varying concentrations of this compound for 1 hour, followed by exposure to 5 Gy of ionizing radiation (IR). Whole-cell lysates were collected 1 hour post-IR. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of ATM, KAP1, CHK2, and p53 to evaluate the inhibitory effect of this compound on the ATM pathway.[3]

In Vivo Xenograft Studies (this compound and AZD0156)
  • Principle: To evaluate the in vivo efficacy of the ATM inhibitors in combination with radiation in a tumor model.

  • Methodology:

    • This compound: Nude mice bearing human tumor xenografts received oral administration of this compound in conjunction with a clinically relevant radiation regimen. Tumor growth was monitored to assess the anti-tumor activity.[2]

    • AZD0156: A lung cancer xenograft model was used. Systemic delivery of AZD0156 was administered to assess its ability to enhance the tumor growth inhibitory effects of radiation treatment in vivo.[7]

Experimental Workflow for Combination Therapy Evaluation

The following diagram outlines a typical workflow for assessing the synergistic effects of an ATM inhibitor with a DNA-damaging agent.

Experimental_Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_lines Select Cancer Cell Lines invitro->cell_lines treatment Treat with ATM Inhibitor +/- DNA Damaging Agent cell_lines->treatment assays Perform Cellular Assays (e.g., Clonogenic Survival, Apoptosis, Western Blot) treatment->assays analysis Data Analysis and Interpretation assays->analysis xenograft Establish Tumor Xenografts in Mice invivo->xenograft in_vivo_treatment Administer ATM Inhibitor +/- DNA Damaging Agent xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Growth and Animal Health in_vivo_treatment->tumor_measurement tumor_measurement->analysis end End analysis->end

Workflow for Preclinical Evaluation of ATM Inhibitors.

Conclusion

Both this compound and AZD0156 have demonstrated high potency and selectivity for ATM kinase in preclinical studies, effectively sensitizing cancer cells to DNA-damaging agents. However, their clinical development trajectories have diverged significantly. While AZD0156 has progressed to clinical trials, the development of this compound was halted due to unfavorable pharmacokinetic properties observed in a Phase I study. This underscores the critical importance of pharmacokinetic and pharmacodynamic properties in the successful translation of a preclinical candidate to a clinical therapeutic. The data presented here provides a valuable resource for researchers in the field of DNA damage response and targeted cancer therapy.

References

A Comparative Guide to the Synergistic Effects of DNA Damage Response Inhibitors: M3541 and ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of DNA damage response (DDR) pathways has emerged as a pivotal strategy in oncology. Cancer cells, often characterized by genomic instability and a defective DDR, become highly dependent on the remaining intact repair pathways for survival. This dependency creates a vulnerability that can be exploited through a concept known as synthetic lethality, where the inhibition of two key pathways simultaneously is significantly more cytotoxic to cancer cells than inhibiting either pathway alone.

This guide provides a comparative analysis of the synergistic effects observed when combining inhibitors of two master regulator kinases in the DDR network: Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). We will focus on the selective ATM inhibitor M3541 in combination with ATR inhibitors, presenting supporting experimental data, detailed protocols, and the underlying signaling logic. While this compound is an ATM inhibitor, we will also contextualize its effects in relation to the broader class of PI3K-like kinases, including DNA-dependent protein kinase (DNA-PK), to provide a comprehensive overview for researchers.

The ATM and ATR Signaling Pathways: A Rationale for Combination

The DDR is a complex signaling network that detects and repairs DNA lesions.[1] Within this network, ATM and ATR are central kinases that respond to different types of DNA damage.

  • ATM (Ataxia Telangiectasia Mutated) is primarily activated in response to DNA double-strand breaks (DSBs).[2][3] Once active, it orchestrates cell cycle checkpoints and recruits repair machinery. This compound is a selective, orally administered inhibitor of ATM.[4][5]

  • ATR (Ataxia Telangiectasia and Rad3-related) is a crucial protein for maintaining genomic stability and is primarily activated by replication stress and single-stranded DNA (ssDNA).[6][7][8] ATR inhibitors block this pathway, preventing cell cycle arrest and DNA repair, which can lead to cell death, especially in cancer cells with high levels of replication stress.[6][9]

Inhibiting ATR can lead to an accumulation of DSBs, which in turn activates the ATM-dependent checkpoint.[10][11] This activation can act as a protective barrier, minimizing the lethal effects of ATR inhibition. The therapeutic hypothesis is that by co-inhibiting ATM with a drug like this compound, this protective response can be dismantled, leading to a synergistic increase in cancer cell death.[10][11]

DDR_Pathway_Inhibition cluster_damage DNA Damage cluster_response Kinase Activation & Response cluster_inhibitors Inhibitors cluster_outcome Cellular Outcome DSB Double-Strand Breaks (DSBs) ATM ATM DSB->ATM activates SSB Replication Stress (ssDNA) ATR ATR SSB->ATR activates CHK2 CHK2 ATM->CHK2 CHK1 CHK1 ATR->CHK1 Repair_DSB DSB Repair & G1/S Checkpoint CHK2->Repair_DSB Repair_SSB Fork Stability & G2/M Checkpoint CHK1->Repair_SSB Synergy Synergistic Cell Death Repair_DSB->Synergy Repair_SSB->Synergy This compound This compound (ATM Inhibitor) This compound->ATM inhibits This compound->Synergy ATRi ATR Inhibitor ATRi->ATR inhibits ATRi->Synergy IF_Workflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition A Seed A549 Cells on Coverslips B Treat with this compound and/or ATRi (24h) A->B C Fix & Permeabilize Cells B->C D Block Non-Specific Binding C->D E Incubate with Primary Ab (anti-p53BP1) D->E F Incubate with Secondary Ab & DAPI Counterstain E->F G Fluorescence Microscopy F->G H Image Analysis: Quantify Foci/Nucleus G->H

References

M3541 Combination Therapy vs. PARP Inhibitor Monotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, targeting DNA Damage Response (DDR) pathways has emerged as a promising strategy. This guide provides a detailed comparison between two approaches within this domain: the investigational M3541 combination therapy and the established PARP (Poly ADP-ribose polymerase) inhibitor monotherapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, mechanisms of action, and experimental protocols.

Executive Summary

This compound is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DDR pathway.[1][2][3] Preclinical studies demonstrated its potential to sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.[4][5] However, the clinical development of this compound was discontinued following a Phase I trial due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship.[6][7][8][9]

PARP inhibitors, on the other hand, are a class of drugs that have successfully translated into clinical practice, with several agents approved for the treatment of various cancers, particularly those with BRCA1/2 mutations. They function by exploiting the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair leads to cell death.

This guide will delve into the mechanistic differences, present available preclinical and clinical data, and provide illustrative diagrams and experimental methodologies to offer a thorough, evidence-based comparison.

Mechanism of Action

This compound: An ATM Kinase Inhibitor

This compound is an orally bioavailable, ATP-competitive inhibitor of ATM kinase.[2][3] ATM is a primary sensor of DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage. Upon activation, ATM orchestrates a complex signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, this compound was designed to prevent the repair of DSBs induced by therapies like radiation or certain chemotherapies, thereby enhancing their tumor-killing effects.[4][5]

cluster_0 DNA Double-Strand Break (DSB) cluster_1 Cellular Response DNA_Damage DNA Damage (e.g., Radiotherapy) ATM ATM Kinase DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair This compound This compound This compound->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest

Diagram 1: this compound Mechanism of Action.
PARP Inhibitors: Exploiting Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors block this function. In cells with competent homologous recombination (HR) repair, the resulting unrepaired SSBs can be converted into DSBs during replication, which are then efficiently repaired. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB_Normal Single-Strand Break (SSB) PARP_Normal PARP SSB_Normal->PARP_Normal Replication_Normal Replication SSB_Normal->Replication_Normal BER_Normal Base Excision Repair PARP_Normal->BER_Normal Cell_Survival_Normal Cell Survival BER_Normal->Cell_Survival_Normal DSB_Normal Double-Strand Break (DSB) Replication_Normal->DSB_Normal HR_Normal Homologous Recombination DSB_Normal->HR_Normal HR_Normal->Cell_Survival_Normal PARPi_Normal PARP Inhibitor PARPi_Normal->PARP_Normal SSB_Cancer Single-Strand Break (SSB) PARP_Cancer PARP SSB_Cancer->PARP_Cancer Replication_Cancer Replication SSB_Cancer->Replication_Cancer BER_Cancer Base Excision Repair PARP_Cancer->BER_Cancer DSB_Cancer Double-Strand Break (DSB) Replication_Cancer->DSB_Cancer HR_Cancer Defective Homologous Recombination (e.g., BRCA mutation) DSB_Cancer->HR_Cancer Cell_Death_Cancer Cell Death (Apoptosis) HR_Cancer->Cell_Death_Cancer PARPi_Cancer PARP Inhibitor PARPi_Cancer->PARP_Cancer inhibits

Diagram 2: PARP Inhibitor Mechanism of Action (Synthetic Lethality).

Preclinical and Clinical Data

This compound Combination Therapy

Preclinical Findings:

  • In vitro: this compound demonstrated potent and selective inhibition of ATM kinase with an IC50 of 0.25 nM in cell-free assays.[1][3] It was shown to suppress the repair of ionizing radiation-induced DSBs and enhance the cytotoxic effects of radiation and topoisomerase inhibitors in various cancer cell lines.[4][5]

  • In vivo: In mouse xenograft models, oral administration of this compound in combination with fractionated radiotherapy led to complete tumor regressions.[4][5] This anti-tumor activity correlated with the inhibition of ATM signaling in the tumor tissue.

Clinical Findings:

  • A Phase I clinical trial (NCT03225105) was initiated to evaluate the safety and efficacy of this compound in combination with palliative radiotherapy in patients with solid tumors.[6][8][9]

  • The trial was terminated prematurely.[6][7][8][9]

  • Reason for Discontinuation: The study revealed a lack of a clear dose-response relationship and a non-optimal pharmacokinetic profile for this compound.[6][8][9] Consequently, further clinical development of this compound was halted.

This compound Preclinical Data Summary
Parameter Finding
IC50 (cell-free) 0.25 nM[1][3]
Cellular Effect Suppression of DSB repair, enhanced sensitivity to radiation and topoisomerase inhibitors[4][5]
In vivo Efficacy Complete tumor regression in xenograft models when combined with radiotherapy[4][5]
PARP Inhibitor Monotherapy

Clinical Efficacy:

Multiple PARP inhibitors (e.g., olaparib, niraparib, rucaparib, talazoparib) have been approved by regulatory agencies for the treatment of various cancers. The data below summarizes key findings for olaparib as a representative agent.

Olaparib Monotherapy Clinical Data Summary (Selected Trials)
Trial (Indication) Key Efficacy Outcome
SOLO-1 (Ovarian Cancer, BRCAm, 1st-line maintenance) Median Progression-Free Survival (PFS): Not reached with olaparib vs. 13.8 months with placebo.
SOLO-2 (Ovarian Cancer, BRCAm, Platinum-sensitive recurrent, maintenance) Median PFS: 19.1 months with olaparib vs. 5.5 months with placebo.
OlympiAD (Breast Cancer, gBRCAm, HER2-negative metastatic) Median PFS: 7.0 months with olaparib vs. 4.2 months with chemotherapy.
PROfound (Prostate Cancer, mCRPC, HRR gene alterations) Median PFS (BRCA1/2 or ATM cohort): 7.4 months with olaparib vs. 3.6 months with physician's choice of hormonal agent.

Safety and Tolerability:

Common adverse events associated with PARP inhibitors include nausea, fatigue, vomiting, and hematological toxicities such as anemia, neutropenia, and thrombocytopenia.

Experimental Protocols

Assessment of ATM Inhibition (related to this compound)

Western Blot for Phospho-ATM and Downstream Targets:

  • Cell Culture and Treatment: Plate cancer cells and treat with this compound at various concentrations for a specified time before inducing DNA damage (e.g., with ionizing radiation).

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-CHK2 (Thr68), and total CHK2. Use a loading control like β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Cell_Culture 1. Cell Culture & Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Quantification 3. Quantification Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE & Transfer Quantification->SDS_PAGE Immunoblotting 5. Immunoblotting SDS_PAGE->Immunoblotting Detection 6. Detection Immunoblotting->Detection

Diagram 3: Western Blot Experimental Workflow.
Assessment of PARP Inhibition

PAR Activity Assay (Cell-Based):

  • Cell Culture and Treatment: Seed cells and treat with a PARP inhibitor.

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., H₂O₂).

  • Cell Lysis: Lyse the cells to release cellular components.

  • PAR Detection: Use an ELISA-based assay to quantify the amount of poly(ADP-ribose) (PAR) polymer formation, which is indicative of PARP activity.

  • Data Analysis: Compare PAR levels in treated versus untreated cells.

Conclusion

The direct comparison of this compound combination therapy with PARP inhibitor monotherapy is constrained by the discontinued clinical development of this compound. Preclinical data for this compound was promising, suggesting that ATM inhibition could be a viable strategy to enhance the efficacy of DNA-damaging cancer therapies. However, the unfavorable pharmacokinetic and pharmacodynamic profile observed in the early-phase clinical trial prevented its further investigation.

In contrast, PARP inhibitors have a well-established mechanism of action, proven clinical efficacy in specific patient populations, and a manageable safety profile. They represent a successful application of the synthetic lethality concept in oncology.

For researchers in drug development, the story of this compound underscores the critical importance of pharmacokinetic and pharmacodynamic properties in the successful translation of a preclinical candidate to the clinic. While the therapeutic hypothesis of combining an ATM inhibitor with DNA-damaging agents remains compelling, future efforts in this area will require the development of new molecules with more favorable clinical characteristics. PARP inhibitors, meanwhile, continue to be a cornerstone of treatment for certain cancers and a benchmark for the development of other DDR-targeted therapies.

References

Validating M3541's On-Target Effects: A Comparative Guide for New Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the on-target effects of M3541, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in new cancer cell lines. We offer a comparative analysis with other known ATM inhibitors, detailed experimental protocols for key validation assays, and visual representations of the relevant biological pathways and workflows.

Introduction to this compound and ATM Inhibition

This compound is an ATP-competitive inhibitor of ATM kinase with a reported IC50 of 0.25 nM in cell-free assays.[1][2] ATM is a critical regulator of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, leading to a disruption of DSB repair, cell cycle checkpoint activation, and ultimately, apoptosis in cancer cells.[3][4][5] This mechanism of action makes this compound a promising candidate for sensitizing tumors to DNA-damaging agents like radiotherapy and certain chemotherapies.[3][4][6]

Comparative Analysis of ATM Inhibitors

To effectively evaluate this compound, it is crucial to compare its performance against other well-characterized ATM inhibitors. This section provides a summary of this compound and its alternatives.

Potency and Selectivity of ATM Inhibitors
InhibitorTargetIC50 (nM)Selectivity ProfileKey References
This compound ATM 0.25 Highly selective against a panel of 292 human kinases, with negligible inhibition of related kinases like ATR, DNA-PK, and mTOR.[6][2][6]
M4076ATM<1Excellent selectivity against ATR (>10,000 nM), DNA-PK (600 nM), and mTOR (>30,000 nM).[1]
KU-60019ATM6.3~270-fold selective over DNA-PK and ~1600-fold over ATR.[7]
AZD0156 (Berzosertib)ATR<1Potent and selective ATR inhibitor, often used in combination with ATM inhibitors to induce synthetic lethality.
On-Target Effects in Selected Cell Lines

Validating this compound in new cell lines requires assessing its impact on cell viability, apoptosis, and cell cycle progression, particularly in cells with specific genetic backgrounds that may confer sensitivity to ATM inhibition. Below are examples of relevant cell lines and expected outcomes.

BRCA1-mutant Breast Cancer Cell Lines (e.g., HCC1937, MDA-MB-436)

These cell lines have a compromised homologous recombination (HR) repair pathway, making them potentially more reliant on other DDR pathways and thus more sensitive to ATM inhibition.

p53-null Non-Small Cell Lung Cancer Cell Line (e.g., H1299)

Loss of p53 function can impair the G1/S checkpoint, making cells more dependent on the G2/M checkpoint, which is regulated by ATM.

Mismatch Repair (MMR) Deficient Colorectal Cancer Cell Lines (e.g., HCT116, SW48)

MMR deficiency can lead to microsatellite instability and an increased mutation burden, potentially creating vulnerabilities that can be exploited by ATM inhibitors.

Quantitative Data on Cellular Effects of ATM Inhibitors

InhibitorCell LineGenetic BackgroundAssayEndpointResultReference
This compound A549p53 wild-typeClonogenic SurvivalSensitization to IRSynergistic effect observed across 79 cancer cell lines.[4]
KU-60019H1299p53-nullCell Viability (ATPlite)IC50 of VP-16Decreased from 1.25 µM to 0.54 µM with KU60019.
KU-60019A549p53 wild-typeCell Viability (ATPlite)IC50 of VP-16Decreased from 0.93 µM to 0.25 µM with KU60019.
AZD0156Pancreatic Cancer Cell LinesVariousCell Proliferation (MTT)IC50 (in combination with AZD1775)Synergistic reduction in cell proliferation.

Note: Direct head-to-head comparative data for this compound and its alternatives in these specific "new" cell lines is limited in the public domain. The data presented is based on available studies for each inhibitor.

Experimental Protocols

Western Blotting for ATM Signaling Pathway

This protocol is for assessing the phosphorylation status of key proteins in the ATM signaling cascade.

Methodology:

  • Cell Culture and Treatment: Plate cells at a density of 1-2 x 10^6 cells in a 10 cm dish. The following day, pre-treat with this compound or an alternative inhibitor at various concentrations for 1-2 hours. Induce DNA damage by treating with ionizing radiation (e.g., 5 Gy) or a radiomimetic agent (e.g., bleomycin).

  • Cell Lysis: After the desired incubation time (e.g., 1-6 hours post-irradiation), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: Phospho-ATM (Ser1981), ATM, Phospho-CHK2 (Thr68), CHK2, Phospho-p53 (Ser15), p53, and GAPDH or β-actin as a loading control.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks.

Methodology:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound and/or a DNA damaging agent as described for the Western blot protocol.

  • Fixation and Permeabilization: At the desired time point (e.g., 24 hours post-treatment), wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against γH2AX (phospho-S139) overnight at 4°C. The following day, wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Culture and Treatment: Plate 0.5-1 x 10^6 cells in a 6-well plate and treat with this compound and/or a DNA damaging agent.

  • Cell Harvest and Fixation: At the desired time point (e.g., 24-48 hours), harvest both adherent and floating cells. Wash with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

  • Flow Cytometry Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat as required.

  • Cell Harvesting: After treatment (e.g., 48-72 hours), collect both the culture medium (containing floating cells) and the adherent cells (using trypsin).

  • Staining: Wash the combined cell population with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation and Analysis: Incubate the cells for 15 minutes at room temperature in the dark. Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.

Visualizing Pathways and Workflows

ATM Signaling Pathway

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53_inactive p53 (inactive) ATM_active->p53_inactive phosphorylates DNARepair DNA Repair ATM_active->DNARepair CHK2_active CHK2 (active) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2_active->CellCycleArrest p53_active p53 (active) p53_inactive->p53_active p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis This compound This compound This compound->ATM_active inhibits

Caption: ATM signaling pathway in response to DNA double-strand breaks and its inhibition by this compound.

Experimental Workflow for this compound On-Target Validation

Experimental_Workflow cluster_setup Experimental Setup cluster_assays On-Target Effect Assays cluster_analysis Data Analysis and Comparison CellLines Select New Cell Lines (e.g., BRCA1-mut, p53-null, MMR-deficient) Treatment Treat with this compound +/- DNA Damaging Agent CellLines->Treatment WesternBlot Western Blot (pATM, pCHK2, p53) Treatment->WesternBlot IF Immunofluorescence (γH2AX foci) Treatment->IF CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Quantification Quantify Results (IC50, % apoptosis, etc.) WesternBlot->Quantification IF->Quantification CellCycle->Quantification Apoptosis->Quantification Comparison Compare with Alternatives (e.g., KU-60019, M4076) Quantification->Comparison Conclusion Validate On-Target Effects Comparison->Conclusion

Caption: Workflow for validating the on-target effects of this compound in new cell lines.

References

M3541: A Comparative Analysis of Cross-reactivity with DNA-PK and mTOR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ATM inhibitor M3541 with other kinase inhibitors, focusing on its cross-reactivity with the key cellular kinases DNA-PK and mTOR. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to provide insights for drug development strategies.

Introduction to this compound and its Target

This compound is a potent and highly selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR)[1][2]. ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Due to its central role in maintaining genomic integrity, ATM is a significant target in oncology, and its inhibition can sensitize cancer cells to DNA-damaging agents like radiotherapy.

Given the structural similarities within the phosphoinositide 3-kinase-related kinase (PIKK) family, to which ATM, DNA-PK, and mTOR belong, understanding the selectivity profile of an inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. This guide examines the inhibitory activity of this compound against DNA-PK and mTOR in comparison to other well-characterized inhibitors.

Comparative Inhibitor Activity

The inhibitory potency of this compound and selected comparator compounds against their primary targets and their cross-reactivity with DNA-PK and mTOR are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays.

InhibitorPrimary Target(s)ATM IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)Selectivity Profile
This compound ATM0.25~15> 1000 (negligible inhibition)Highly selective for ATM
AZD7648 DNA-PK-0.6-Selective DNA-PK inhibitor
Sapanisertib mTOR--1Selective mTOR inhibitor
CC-115 DNA-PK & mTOR>30,0001321Dual DNA-PK/mTOR inhibitor

Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.

Analysis of this compound Cross-reactivity

Experimental data demonstrates that this compound is a highly selective inhibitor of ATM. Its potency against DNA-PK is approximately 60-fold lower than against ATM. Furthermore, this compound shows negligible inhibition of mTOR, highlighting its specificity within the PIKK family. This high degree of selectivity makes this compound a valuable tool for specifically probing the function of ATM in cellular processes without significantly confounding effects from the inhibition of DNA-PK or mTOR.

In contrast, compounds like CC-115 are designed as dual inhibitors, targeting both DNA-PK and mTOR with similar potencies. AZD7648 and Sapanisertib serve as examples of selective inhibitors for DNA-PK and mTOR, respectively, providing useful controls for studies investigating the roles of these individual kinases.

Signaling Pathway Overview

The following diagram illustrates the simplified signaling pathways involving ATM, DNA-PK, and mTOR in the context of the DNA damage response.

Signaling_Pathways cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle & Survival DNA_Damage DNA Double-Strand Break ATM ATM DNA_Damage->ATM activates DNA_PK DNA-PK DNA_Damage->DNA_PK activates Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest DNA_Repair DNA Repair ATM->DNA_Repair Apoptosis Apoptosis ATM->Apoptosis DNA_PK->DNA_Repair NHEJ mTOR mTOR Growth_Survival Cell Growth & Survival mTOR->Growth_Survival This compound This compound This compound->ATM inhibits AZD7648 AZD7648 AZD7648->DNA_PK inhibits Sapanisertib Sapanisertib Sapanisertib->mTOR inhibits CC115 CC-115 CC115->DNA_PK inhibits CC115->mTOR inhibits

Caption: Simplified signaling pathways of ATM, DNA-PK, and mTOR in response to DNA damage and the points of inhibition for this compound and comparator compounds.

Experimental Protocols

The determination of kinase inhibitor IC50 values is typically performed using in vitro biochemical assays. The following is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, such as the LanthaScreen® Kinase Assay, which is a common method for this purpose.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase (IC50).

Materials:

  • Recombinant kinase (e.g., ATM, DNA-PK, mTOR)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • Stop solution (e.g., EDTA in TR-FRET dilution buffer)

  • Terbium-labeled anti-phosphopeptide antibody

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor (e.g., this compound) C Add inhibitor and kinase to assay plate A->C B Prepare kinase, substrate, and ATP solutions in kinase buffer B->C D Incubate to allow inhibitor binding C->D E Initiate reaction by adding ATP and substrate D->E F Incubate to allow phosphorylation E->F G Stop reaction with EDTA solution F->G H Add Terbium-labeled antibody G->H I Incubate for antibody binding H->I J Read TR-FRET signal on plate reader I->J K Calculate emission ratio J->K L Plot data and determine IC50 curve K->L

Caption: A generalized workflow for determining kinase inhibitor IC50 values using a TR-FRET-based assay.

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor (e.g., this compound) in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase solution (e.g., 5 µL) to all wells.

    • Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a solution containing ATP and the fluorescein-labeled substrate (e.g., 2.5 µL). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a solution of EDTA in TR-FRET dilution buffer.

    • Add the terbium-labeled anti-phosphopeptide antibody to the wells.

    • Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission/donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of ATM kinase. Its cross-reactivity with DNA-PK is significantly lower than its activity against ATM, and it exhibits negligible inhibition of mTOR. This high selectivity makes this compound a precise chemical probe for studying ATM function. For researchers investigating the distinct roles of DNA-PK and mTOR, the use of more selective inhibitors such as AZD7648 and Sapanisertib, respectively, is recommended. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their studies of the DNA damage response and related signaling pathways.

References

A Head-to-Head Comparison of M3541 and Other DNA Repair Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of oncology, targeting the DNA damage response (DDR) has emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of the investigational ATM inhibitor M3541 against other key DNA repair inhibitors, specifically focusing on the ATR inhibitor Berzosertib and the PARP inhibitors Olaparib and Talazoparib. This objective analysis, supported by preclinical data, is intended for researchers, scientists, and drug development professionals to inform future research and development efforts in this critical area.

Introduction to DNA Repair Inhibitors

Cancer cells are often characterized by genomic instability and a defective DDR, making them reliant on the remaining intact repair pathways for survival. Inhibiting these compensatory pathways can lead to synthetic lethality, a phenomenon where the combination of two genetic or chemical perturbations is lethal to a cell, while either one alone is not. This principle underlies the therapeutic efficacy of several classes of DNA repair inhibitors.

  • ATM (Ataxia-Telangiectasia Mutated) Inhibitors: ATM is a primary sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Inhibitors of ATM, such as this compound, aim to prevent the repair of DSBs, thereby enhancing the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies.[1]

  • ATR (Ataxia-Telangiectasia and Rad3-related) Inhibitors: ATR is a key kinase that responds to a broad range of DNA damage, particularly replication stress.[2][3] ATR inhibitors, like Berzosertib, disrupt the cellular response to replication stress, leading to the accumulation of DNA damage and cell death, especially in tumors with high levels of intrinsic replication stress or those treated with agents that induce it.[4][5]

  • PARP (Poly(ADP-ribose) Polymerase) Inhibitors: PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[6] In cells with deficient homologous recombination repair (HRR), often due to mutations in genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of unrepaired SSBs that collapse replication forks, resulting in DSBs that cannot be efficiently repaired, ultimately causing cell death.[7][8]

Quantitative Data Comparison

The following tables summarize the key preclinical data for this compound, Berzosertib, Olaparib, and Talazoparib, providing a quantitative basis for comparison.

InhibitorTargetIC50 (nM)Selectivity
This compound ATM< 1Highly selective against a panel of 292 kinases.
Berzosertib (M6620) ATR19High selectivity for ATR over other kinases.
Olaparib PARP1/2PARP1: ~1-5, PARP2: ~1Also inhibits other PARP family members to a lesser extent.
Talazoparib PARP1/2PARP1: ~0.57, PARP2: ~1Potent PARP1/2 inhibitor.

Table 1: In Vitro Potency and Selectivity. This table compares the half-maximal inhibitory concentration (IC50) of each inhibitor against its primary target, providing a measure of their potency.

InhibitorCell LineGenetic BackgroundIC50 (µM)
Olaparib MDA-MB-436BRCA1 mutant4.7
HCC1937BRCA1 mutant96
MDA-MB-231BRCA wild-type≤20
Talazoparib MDA-MB-436BRCA1 mutant0.13
HCC1937BRCA1 mutant10
MDA-MB-231BRCA wild-type0.48
InhibitorTumor TypeXenograft ModelEfficacy
This compound Various solid tumorsHuman tumor xenograftsPotentiated the effect of fractionated radiotherapy.
Berzosertib Pancreatic CancerPatient-derived xenograftsSensitized tumors to gemcitabine-based chemoradiation.
Olaparib Ovarian CancerBRCA2-mutated patient-derived xenograftSignificantly inhibited tumor growth.
Talazoparib N/APreclinical modelsData on monotherapy in xenografts is extensive and shows significant tumor growth inhibition in BRCA-mutated models.

Table 3: In Vivo Efficacy in Xenograft Models. This table summarizes the reported in vivo anti-tumor activity of each inhibitor in preclinical mouse models.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound against its target kinase.

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and the kinase assay buffer (typically containing Tris-HCl, MgCl2, and other cofactors).

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound, Berzosertib, Olaparib, or Talazoparib) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the kinase).

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.

  • Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane). The amount of phosphorylated substrate is then quantified. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence can be used.[9]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the DNA repair inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control.[10]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.

γH2AX Immunofluorescence Assay

This assay is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the DNA repair inhibitor, alone or in combination with a DNA-damaging agent.

  • Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 or saponin to allow antibody access to the nucleus.[12]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Counterstain the cell nuclei with a DNA dye like DAPI and mount the coverslips onto microscope slides.[13]

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci (representing γH2AX) per nucleus is quantified using image analysis software. An increase in the number of γH2AX foci indicates an increase in DNA double-strand breaks.

Mouse Xenograft Studies

These in vivo studies are crucial for evaluating the anti-tumor efficacy of a drug candidate.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (length × width²)/2.[14]

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

  • Drug Administration: Administer the DNA repair inhibitor (e.g., this compound, Berzosertib, Olaparib, or Talazoparib) and/or other treatments (e.g., radiotherapy) according to the planned schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study. The primary endpoint is often tumor growth inhibition or regression.

  • Pharmacodynamic and Histological Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measuring target inhibition) and histological examination (e.g., assessing apoptosis and proliferation markers).[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

DNA_Damage_Response cluster_ATM ATM Pathway (DSB Repair) cluster_ATR ATR Pathway (Replication Stress) cluster_PARP PARP Pathway (SSB Repair) DNA DSB DNA DSB ATM ATM DNA DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DNA Repair DNA Repair ATM->DNA Repair Cell Cycle Arrest Cell Cycle Arrest CHK2->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->ATM inhibits Replication Stress Replication Stress ATR ATR Replication Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Fork Stabilization Fork Stabilization CHK1->Fork Stabilization Cell Cycle Delay Cell Cycle Delay CHK1->Cell Cycle Delay Berzosertib Berzosertib Berzosertib->ATR inhibits DNA SSB DNA SSB PARP PARP DNA SSB->PARP recruits BER Base Excision Repair PARP->BER Olaparib_Talazoparib Olaparib / Talazoparib Olaparib_Talazoparib->PARP inhibits

Figure 1: Simplified Signaling Pathways of Key DNA Repair Kinases. This diagram illustrates the central roles of ATM, ATR, and PARP in response to different types of DNA damage and the points of intervention for their respective inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Viability Assay Cell Viability Assay Cell Viability Assay->IC50 Determination γH2AX Assay γH2AX Assay DSB Quantification DSB Quantification γH2AX Assay->DSB Quantification Xenograft Model Xenograft Model IC50 Determination->Xenograft Model DSB Quantification->Xenograft Model Drug Treatment Drug Treatment Xenograft Model->Drug Treatment Tumor Growth Measurement Tumor Growth Measurement Drug Treatment->Tumor Growth Measurement Efficacy Assessment Efficacy Assessment Tumor Growth Measurement->Efficacy Assessment Lead Compound Lead Compound Lead Compound->Kinase Assay Lead Compound->Cell Viability Assay Lead Compound->γH2AX Assay

Figure 2: General Experimental Workflow for Preclinical Evaluation of DNA Repair Inhibitors. This flowchart outlines the typical progression of experiments from initial in vitro characterization to in vivo validation of a novel DNA repair inhibitor.

Conclusion

This guide provides a comparative overview of the ATM inhibitor this compound and other prominent DNA repair inhibitors targeting ATR and PARP. While this compound showed high preclinical potency and selectivity for ATM, its clinical development was halted due to an unfavorable pharmacokinetic profile. In contrast, inhibitors of PARP and ATR have seen significant clinical advancement, with several PARP inhibitors now approved for specific cancer indications.

The provided data and experimental protocols offer a valuable resource for researchers in the field of DNA damage response. The distinct mechanisms of action of ATM, ATR, and PARP inhibitors highlight the potential for tailored therapeutic strategies based on the specific genetic and molecular characteristics of a tumor. Future research will likely focus on novel combinations of these inhibitors, as well as their integration with other cancer therapies, to overcome resistance and improve patient outcomes. The diagrams presented herein serve as a visual aid to understand the intricate signaling pathways and the logical flow of preclinical drug discovery in this exciting area of oncology.

References

M3541: A Comparative Analysis of Efficacy in ATM-Deficient vs. ATM-Proficient Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to M3541 and its Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of ATM kinase with an IC50 of less than 1 nM.[1][3] ATM is a critical apical kinase in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[1][4] Upon activation, ATM phosphorylates a cascade of downstream targets, including CHK2, p53, and H2AX, to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][4] By inhibiting ATM, this compound prevents the initiation of this signaling cascade, leading to the accumulation of unrepaired DSBs, abrogation of cell cycle checkpoints, and ultimately, mitotic catastrophe and cell death in cancer cells, especially when combined with DNA-damaging therapies like ionizing radiation (IR).[4][5] Preclinical studies have demonstrated that this compound effectively sensitizes a broad range of cancer cell lines to radiation, irrespective of their p53 status.[4]

Efficacy of this compound in ATM-Proficient Tumors

In ATM-proficient cancer cells, this compound has been shown to effectively inhibit ATM signaling and enhance the cytotoxic effects of ionizing radiation.

Key Findings in ATM-Proficient Models:

  • Inhibition of ATM Signaling: In A549 lung cancer cells, 1 µmol/L this compound almost completely abrogates IR-induced autophosphorylation of ATM at Ser1981 and the phosphorylation of its downstream targets, including KAP1, CHK2, and p53.[4]

  • Impairment of DNA Repair: Treatment with this compound leads to a significant increase in the number of residual γH2AX foci 24 hours post-irradiation, indicating a failure to repair DSBs.[4]

  • Radiosensitization: this compound demonstrates a synergistic effect with ionizing radiation in reducing the clonogenic survival of various cancer cell lines.[4]

  • In Vivo Antitumor Activity: In xenograft models using FaDu human squamous cell carcinoma, oral administration of this compound in combination with fractionated radiotherapy resulted in complete tumor regressions.[4][6] This anti-tumor effect correlated with the inhibition of the downstream target p-CHK2 in the tumor tissue.[4]

Quantitative Data from Preclinical Studies with this compound in ATM-Proficient Cancer Cells:

Cell LineTumor TypeTreatmentEndpointResultReference
A549Lung Carcinoma1 µM this compound + 5Gy IRATM Signaling>90% inhibition of IR-induced ATM signaling[4]
A549Lung Carcinoma1 µM this compound + 5Gy IRDNA Repair (γH2AX foci)Substantial increase in γH2AX foci 24h post-IR[4]
A549Lung Carcinoma1 µM this compound + 2.5-5Gy IRClonogenic SurvivalStrong reduction in colony formation with combination[4]
FaDuHead and Neck Squamous Cell Carcinoma100 mg/kg this compound + 2Gy IR (single dose)In Vivo p-CHK2 InhibitionStrongest inhibition of p-CHK2 correlated with peak this compound plasma concentration[4]
FaDuHead and Neck Squamous Cell Carcinoma10-200 mg/kg this compound + 2Gy IR (fractionated)In Vivo Tumor GrowthDose-dependent tumor growth inhibition, with complete regressions at higher doses[4]

Anticipated Efficacy of this compound in ATM-Deficient Tumors: The Principle of Synthetic Lethality

The concept of synthetic lethality posits that while the loss of either of two genes is compatible with cell viability, the simultaneous loss of both results in cell death. In the context of cancer therapy, this can be exploited by targeting a gene that is essential for the survival of cancer cells that have lost a tumor suppressor gene.

Tumors with a deficiency in ATM are reliant on other DNA damage response pathways, such as the one mediated by ATR, to cope with DNA damage and replication stress. The introduction of an ATM inhibitor like this compound in an already ATM-deficient background is not expected to have a significant single-agent effect, as the primary target is already absent or non-functional. However, these tumors are expected to be highly sensitive to agents that induce DSBs, and the addition of an ATM inhibitor would not provide further sensitization in the same way it does in ATM-proficient tumors.

To illustrate the differential sensitivity conferred by ATM status, we present data from studies on the selective ATM inhibitor AZD0156 in isogenic ATM-proficient (WT) and ATM-knockout (KO) FaDu cell lines. This provides a strong rationale for the expected differential effects of this compound.

Comparative Efficacy of a Selective ATM Inhibitor (AZD0156) in ATM-Proficient vs. ATM-Deficient Isogenic Cell Lines:

Cell LineATM StatusTreatmentEndpointObservation
FaDu WTProficient30 nmol/L AZD0156 + IRClonogenic SurvivalSignificant radiosensitization
FaDu KODeficient30 nmol/L AZD0156 + IRClonogenic SurvivalNo significant further radiosensitization
FaDu WTProficient30 nmol/L AZD0156 + OlaparibClonogenic SurvivalPotentiation of Olaparib's effect
FaDu KODeficient30 nmol/L AZD0156 + OlaparibClonogenic SurvivalNo potentiation of Olaparib's effect

This data is for the selective ATM inhibitor AZD0156 and is used as a proxy to illustrate the expected differential efficacy of this compound based on ATM status.

These findings suggest that while ATM inhibitors are effective radiosensitizers in ATM-proficient tumors, their benefit in this context in ATM-deficient tumors is minimal, as these cells are already inherently sensitive to DNA damaging agents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring cell reproductive death after treatment.

  • Cell Seeding: Harvest and count cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at various concentrations for a specified duration (e.g., 1 hour) prior to irradiation.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blot for DNA Damage Response Proteins

This technique is used to detect and quantify the phosphorylation status of key proteins in the ATM signaling pathway.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for p-ATM (Ser1981), p-CHK2 (Thr68), γH2AX (Ser139), and total protein controls.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the relative protein levels.

Immunofluorescence for γH2AX Foci

This method visualizes and quantifies the formation of γH2AX foci, which are markers of DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat them as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus.

Visualizations

This compound Signaling Pathway

M3541_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (e.g., from Ionizing Radiation) ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active p-ATM (active) ATM_inactive->ATM_active autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive p53_inactive p53 (inactive) ATM_active->p53_inactive H2AX_inactive H2AX ATM_active->H2AX_inactive This compound This compound This compound->ATM_active inhibits CHK2_active p-CHK2 (active) CHK2_inactive->CHK2_active phosphorylation CellCycleArrest Cell Cycle Arrest CHK2_active->CellCycleArrest p53_active p-p53 (active) p53_inactive->p53_active phosphorylation p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis H2AX_active γH2AX H2AX_inactive->H2AX_active phosphorylation DNARepair DNA Repair H2AX_active->DNARepair

Caption: this compound inhibits ATM activation, blocking downstream signaling for DNA repair and cell cycle arrest.

Experimental Workflow for Evaluating this compound Efficacy

M3541_Workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies cluster_invivo_endpoints Endpoints CellLines Select Cancer Cell Lines (ATM-proficient vs. ATM-deficient) Treatment Treat with this compound +/- DNA Damaging Agent (e.g., IR) CellLines->Treatment Clonogenic Clonogenic Survival Assay Treatment->Clonogenic WesternBlot Western Blot (p-ATM, p-CHK2, γH2AX) Treatment->WesternBlot IF Immunofluorescence (γH2AX foci) Treatment->IF Xenograft Establish Tumor Xenografts (ATM-proficient vs. ATM-deficient) InVivoTreatment Treat with this compound +/- DNA Damaging Agent (e.g., IR) Xenograft->InVivoTreatment TumorVolume Tumor Volume Measurement InVivoTreatment->TumorVolume Biomarkers Pharmacodynamic Biomarkers (e.g., p-CHK2 in tumor) InVivoTreatment->Biomarkers Survival Animal Survival InVivoTreatment->Survival

Caption: Workflow for assessing this compound efficacy in vitro and in vivo.

References

Safety Operating Guide

Proper Disposal Procedures for M3541, a Selective ATM Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of M3541.

This compound is a potent, orally active, and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response pathway. Its role in sensitizing cancer cells to radiation and chemotherapy makes it a compound of significant interest in oncological research and drug development. Due to its potent biological activity, proper disposal of this compound is crucial to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive set of procedures for its safe handling and disposal based on general best practices for potent pharmaceutical compounds and investigational drugs.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes the available data for this compound.

PropertyValue
Chemical Name 3-fluoro-4-(7-methoxy-3-methyl-8-(1-methyl-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)benzonitrile
Molecular Formula C23H17FN6O2
Molecular Weight 428.42 g/mol
Appearance Solid powder
CAS Number 1360628-91-6
Mechanism of Action Potent and selective inhibitor of ATM kinase

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste. Adherence to this workflow is critical for ensuring that all waste streams are handled in accordance with institutional and regulatory standards.

M3541_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs is_hazardous EHS Determination: Hazardous Waste? consult_ehs->is_hazardous hazardous_waste Dispose as Hazardous Pharmaceutical Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_waste No incineration Incineration at a Permitted Facility hazardous_waste->incineration non_hazardous_waste->incineration documentation Complete all Waste Disposal Documentation incineration->documentation end End: Disposal Complete documentation->end

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures for this compound

The following procedures provide a detailed guide for the proper disposal of this compound. These steps are designed to be followed by trained laboratory and clinical personnel.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • For handling larger quantities or when there is a risk of aerosolization, a respirator may be necessary. Consult your institution's EHS for specific recommendations.

2. Waste Segregation:

  • All materials that have come into contact with this compound must be considered contaminated and segregated as chemical waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated labware (e.g., vials, pipette tips, tubes).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

3. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: 3-fluoro-4-(7-methoxy-3-methyl-8-(1-methyl-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)benzonitrile.

    • The CAS number: 1360628-91-6.

    • The concentration of this compound if in solution.

    • The date the waste was first added to the container.

    • An appropriate hazard warning (e.g., "Potent Compound," "Toxic").

4. Consultation with Environmental Health & Safety (EHS):

  • This is a critical step. Contact your institution's EHS office to inform them about the this compound waste you have generated.

  • EHS will provide specific guidance on the disposal procedures required by your institution and in compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).

  • EHS will determine if the waste is to be classified as hazardous or non-hazardous pharmaceutical waste. Given this compound's potent biological activity, it is highly likely to be managed as hazardous waste.

5. Storage of Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible chemicals.

6. Final Disposal:

  • The final disposal of this compound waste will be managed by your institution's EHS department, typically through a licensed hazardous waste disposal contractor.

  • The most common and recommended method for the disposal of potent pharmaceutical compounds is incineration at a permitted facility. This ensures the complete destruction of the active molecule.

  • Do not dispose of this compound down the drain or in regular trash.

7. Documentation:

  • Maintain accurate records of all this compound waste generated and disposed of. This documentation is essential for regulatory compliance and for tracking the lifecycle of the compound within your facility.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of the potent ATM inhibitor this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facility.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.